Product packaging for Voriconazole N-Oxide(Cat. No.:CAS No. 618109-05-0)

Voriconazole N-Oxide

Cat. No.: B021638
CAS No.: 618109-05-0
M. Wt: 365.31 g/mol
InChI Key: KPLFPLUCFPRUHU-MGPLVRAMSA-N
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Description

UK-121,265 is an alkylbenzene.
metabolite of voriconazole;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14F3N5O2 B021638 Voriconazole N-Oxide CAS No. 618109-05-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-1-oxidopyrimidin-1-ium-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O2/c1-10(15-14(19)5-24(26)9-21-15)16(25,6-23-8-20-7-22-23)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLFPLUCFPRUHU-MGPLVRAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=[N+](C=C1F)[O-])C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=[N+](C=C1F)[O-])[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434719
Record name Voriconazole N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618109-05-0
Record name Voriconazole N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0618109050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Voriconazole N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VORICONAZOLE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/684933R4SK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Voriconazole N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Voriconazole N-oxide, the major metabolite of the broad-spectrum antifungal agent Voriconazole. This document details the metabolic formation, a proposed chemical synthesis route, and state-of-the-art analytical techniques for its characterization and quantification.

Introduction

Voriconazole is a triazole antifungal drug critical in the treatment of invasive fungal infections. Its efficacy and safety are influenced by its complex pharmacokinetics, which are largely dictated by its metabolism. The primary metabolic pathway involves the N-oxidation of the fluoropyrimidine ring, leading to the formation of this compound.[1][2] Understanding the properties of this major metabolite is crucial for comprehensive drug metabolism and pharmacokinetic (DMPK) studies, as well as for toxicological assessments. This guide offers detailed methodologies for researchers engaged in the study of Voriconazole and its metabolites.

Metabolic Synthesis of this compound

The formation of this compound in vivo is primarily catalyzed by cytochrome P450 (CYP) enzymes, with a significant contribution from flavin-containing monooxygenases (FMOs).

Signaling Pathway of Metabolic Formation

The metabolic conversion of Voriconazole to its N-oxide is a critical step in its clearance from the body. The primary enzymes involved are CYP2C19, CYP3A4, and CYP2C9.[1][2] Genetic polymorphisms in these enzymes, particularly CYP2C19, can lead to significant inter-individual variability in Voriconazole plasma concentrations and, consequently, the levels of its N-oxide metabolite.

Metabolic Pathway of Voriconazole cluster_enzymes Metabolizing Enzymes Voriconazole Voriconazole N_Oxide This compound Voriconazole->N_Oxide N-oxidation Other_Metabolites Other Metabolites (e.g., Hydroxyvoriconazole) Voriconazole->Other_Metabolites Hydroxylation CYP2C19 CYP2C19 (Major) CYP2C19->N_Oxide CYP3A4 CYP3A4 CYP3A4->N_Oxide CYP2C9 CYP2C9 CYP2C9->N_Oxide FMO FMO FMO->N_Oxide Synthesis Workflow of this compound Start Start: Voriconazole Oxidation Oxidation: - Dissolve Voriconazole in a suitable solvent (e.g., DCM). - Add m-CPBA portion-wise at 0°C. Start->Oxidation Monitoring Reaction Monitoring: - TLC or LC-MS to track the consumption of starting material and formation of the product. Oxidation->Monitoring Workup Workup: - Quench excess m-CPBA with sodium thiosulfate solution. - Wash with sodium bicarbonate solution. - Dry the organic layer. Monitoring->Workup Reaction Complete Purification Purification: - Column chromatography on silica gel. Workup->Purification Characterization Characterization: - LC-MS, NMR, etc. Purification->Characterization End End Product: This compound Characterization->End

References

Voriconazole N-Oxide: A Comprehensive Technical Guide to the Primary Metabolite of Voriconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voriconazole, a broad-spectrum triazole antifungal agent, undergoes extensive hepatic metabolism, with voriconazole N-oxide being its major, albeit inactive, metabolite. The formation of this primary metabolite is a critical determinant of voriconazole's pharmacokinetic variability and potential for drug-drug interactions. This technical guide provides an in-depth analysis of this compound, focusing on the enzymatic pathways governing its formation, quantitative pharmacokinetic data, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of voriconazole metabolism and its clinical implications.

Introduction

Voriconazole is a cornerstone in the treatment of invasive fungal infections. Its clinical efficacy is, however, complicated by a narrow therapeutic window and significant inter-individual pharmacokinetic variability. A key factor contributing to this variability is its extensive metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. The N-oxidation of voriconazole represents the principal metabolic pathway, leading to the formation of this compound. Understanding the nuances of this metabolic process is paramount for optimizing voriconazole therapy and mitigating the risk of adverse events.

Metabolic Pathway of Voriconazole to this compound

The biotransformation of voriconazole to this compound is a complex process involving multiple enzyme systems. While CYP2C19 is the primary enzyme responsible for this reaction, CYP3A4, CYP2C9, and Flavin-containing monooxygenases (FMOs) also play significant roles.[1][2] The relative contribution of these enzymes can be influenced by genetic polymorphisms, particularly in CYP2C19, and the presence of co-administered drugs that act as inhibitors or inducers of these enzymes.[3]

Voriconazole Metabolism cluster_cyp CYP450 Enzymes cluster_fmo FMO Enzymes Voriconazole Voriconazole Voriconazole_N_Oxide Voriconazole_N_Oxide Voriconazole->Voriconazole_N_Oxide N-Oxidation Other_Metabolites Other_Metabolites Voriconazole->Other_Metabolites Hydroxylation, etc. CYP2C19 CYP2C19 CYP2C19->Voriconazole_N_Oxide Primary Pathway CYP3A4 CYP3A4 CYP3A4->Voriconazole_N_Oxide CYP2C9 CYP2C9 CYP2C9->Voriconazole_N_Oxide FMOs FMOs FMOs->Voriconazole_N_Oxide

Caption: Metabolic pathway of voriconazole to this compound.

Quantitative Data

Enzyme Contribution to Voriconazole N-Oxidation

The formation of this compound is catalyzed by several enzymes, with their relative contributions determined through in vitro studies using human liver microsomes and specific enzyme inhibitors.

EnzymeContribution to N-Oxidation (%)Reference
CYP2C1963.1%[2]
CYP3A429.5%[2]
CYP2C913.4%[2]
Enzyme Kinetic Parameters for Voriconazole N-Oxidation

The Michaelis-Menten kinetics for the N-oxidation of voriconazole have been characterized for the key contributing CYP enzymes using recombinant human enzymes.

EnzymeKm (μM)Vmax (pmol/min/pmol CYP)Reference
CYP2C193.5Not Reported[4]
CYP2C920Not Reported[4]
CYP3A4 (low-affinity)835Not Reported[4]

Note: Vmax values were not consistently reported in the same units across the literature.

Pharmacokinetic Parameters of Voriconazole and this compound

The pharmacokinetic profiles of voriconazole and its N-oxide metabolite have been investigated in various clinical studies. The following table summarizes key pharmacokinetic parameters.

ParameterVoriconazoleThis compoundReference
Cmax (μg/mL) 1.58 (Day 3)2.5 (Day 3)[1][5]
1.84 (Day 12)Significantly decreased by Day 12[1]
AUC0-12 (μg·h/mL) VariableVariable[1]
t1/2 (hours) ~6Variable[6]

Pharmacokinetic parameters exhibit high inter-patient variability.[1]

Experimental Protocols

Quantification of Voriconazole and this compound in Human Plasma by HPLC-MS/MS

This protocol outlines a typical method for the simultaneous determination of voriconazole and this compound in human plasma.

4.1.1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of methanol containing the internal standard (e.g., a deuterated analog of voriconazole).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

4.1.2. HPLC Conditions

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

4.1.3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Voriconazole: m/z 350.1 → 281.1

    • This compound: m/z 366.1 → 224.1

    • Internal Standard: (Specific to the chosen standard)

In Vitro Metabolism of Voriconazole using Human Liver Microsomes

This protocol describes a general procedure to investigate the metabolism of voriconazole in vitro.

In Vitro Metabolism Workflow cluster_prep Incubation Preparation cluster_incubation Incubation cluster_termination Reaction Termination cluster_analysis Analysis HLM Human Liver Microsomes Incubate Incubate at 37°C HLM->Incubate Buffer Phosphate Buffer (pH 7.4) Buffer->Incubate Voriconazole_sol Voriconazole Solution Voriconazole_sol->Incubate NADPH_sol NADPH Solution Stop_Solution Add Ice-Cold Acetonitrile (+ Internal Standard) Incubate->Stop_Solution Initiate with NADPH Centrifuge Centrifuge Stop_Solution->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Caption: Experimental workflow for in vitro metabolism studies.

4.2.1. Incubation Mixture

  • Human Liver Microsomes (HLM): 0.5 mg/mL final concentration.

  • Phosphate Buffer: 100 mM, pH 7.4.

  • Voriconazole: Desired concentrations (e.g., 1-100 µM).

  • NADPH regenerating system (or NADPH): To initiate the reaction.

4.2.2. Procedure

  • Pre-warm a mixture of HLM and phosphate buffer at 37°C for 5 minutes.

  • Add voriconazole to the mixture and pre-incubate for another 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately terminate the reaction by adding the aliquot to an equal volume of ice-cold acetonitrile containing an internal standard.

  • Process the samples as described in the sample preparation protocol (Section 4.1.1) for LC-MS/MS analysis.

4.2.3. Determination of Enzyme Contribution To determine the contribution of specific CYP enzymes, the above procedure can be modified to include selective chemical inhibitors in the pre-incubation step:

  • CYP2C19 inhibitor: e.g., Ticlopidine

  • CYP3A4 inhibitor: e.g., Ketoconazole

  • CYP2C9 inhibitor: e.g., Sulfaphenazole

Conclusion

This compound is the principal metabolite of voriconazole, and its formation is a key determinant of the drug's pharmacokinetic profile. The metabolism is complex, involving multiple CYP and FMO enzymes, with CYP2C19 playing a predominant role. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricacies of voriconazole metabolism. A thorough understanding of the factors influencing the formation of this compound is essential for the development of strategies to optimize voriconazole therapy, including dose adjustments based on pharmacogenetic testing and the management of drug-drug interactions.

References

In Vitro Metabolism of Voriconazole N-Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voriconazole, a broad-spectrum triazole antifungal agent, is a cornerstone in the treatment of invasive fungal infections. Its clinical efficacy is, however, complicated by highly variable pharmacokinetics, due in large part to its extensive and complex metabolism. The major circulating metabolite, Voriconazole N-oxide, is pharmacologically inactive but plays a crucial role in the overall disposition of the parent drug.[1][2] A thorough understanding of the in vitro metabolism of voriconazole to its N-oxide form is therefore critical for predicting drug-drug interactions, understanding interindividual variability, and optimizing therapeutic regimens. This technical guide provides a comprehensive overview of the in vitro studies investigating the metabolism of this compound, with a focus on the enzymes involved, kinetic parameters, and detailed experimental methodologies.

Metabolic Pathways of this compound Formation

The primary route of voriconazole metabolism is N-oxidation of the fluoropyrimidine ring, leading to the formation of this compound.[2][3] This metabolic pathway is predominantly mediated by the cytochrome P450 (CYP) enzyme system, with contributions from flavin-containing monooxygenases (FMOs).[1][2]

The following diagram illustrates the key enzymatic pathways involved in the formation of this compound.

Voriconazole_Metabolism cluster_CYP Cytochrome P450 Enzymes cluster_FMO Flavin-Containing Monooxygenases Voriconazole Voriconazole N_Oxide This compound Voriconazole->N_Oxide N-Oxidation CYP2C19 CYP2C19 (Major) CYP2C19->Voriconazole CYP3A4 CYP3A4 CYP3A4->Voriconazole CYP2C9 CYP2C9 (Minor) CYP2C9->Voriconazole FMOs FMOs FMOs->Voriconazole

Caption: Enzymatic pathways for the formation of this compound.

In vitro studies have demonstrated that CYP2C19 is the principal enzyme responsible for the N-oxidation of voriconazole.[1][4] CYP3A4 and CYP2C9 also contribute to this metabolic conversion, although to a lesser extent.[5][6] It is estimated that approximately 75% of the total metabolism of voriconazole is mediated by CYP enzymes, with the remaining 25% attributed to FMOs.[1][4] The involvement of multiple enzymes with overlapping substrate specificities contributes to the complexity of voriconazole's pharmacokinetic profile.

Quantitative Data on Voriconazole N-Oxidation

The kinetics of this compound formation have been characterized in various in vitro systems, including human liver microsomes (HLMs) and recombinant human CYP enzymes. The Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), provide a quantitative measure of the affinity and capacity of the enzymes to metabolize voriconazole.

Table 1: Michaelis-Menten Kinetics of Voriconazole N-Oxidation in Human Liver Microsomes

ParameterValueReference
Km1 (High-affinity component) 8.1 µM[5][6]
Km2 (Low-affinity component) 835 µM[5][6]
Intrinsic Clearance (CLint) 8.76 µL/min/mg[7][8]

Note: The biphasic kinetics observed in HLMs suggest the involvement of at least two enzymes with different affinities for voriconazole.

Table 2: Michaelis-Menten Kinetics of Voriconazole N-Oxidation by Recombinant Human CYP Enzymes

EnzymeKm (µM)Vmax (pmol/min/pmol P450)Reference
CYP2C19 3.50.39[3]
CYP2C9 200.056[3]
CYP3A4 2350.14[3]

The lower Km value for CYP2C19 confirms its role as the high-affinity enzyme in voriconazole N-oxidation.[3]

Table 3: Contribution of Individual CYP Enzymes to this compound Formation

EnzymeContribution (%)Reference
CYP2C19 63.1[7]
CYP3A4 29.5[7]
CYP2C9 13.4[7]

These data, derived from specific CYP inhibition studies in microsomes and intersystem extrapolation factors, highlight the predominant role of CYP2C19 in the formation of this compound.[7]

Experimental Protocols

A standardized workflow is typically employed for in vitro studies of this compound metabolism. The following diagram outlines a representative experimental protocol.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Human Liver Microsomes or Recombinant Enzymes Incubation_mix Prepare Incubation Mixture (Microsomes, Cofactors, Buffer) Microsomes->Incubation_mix Cofactors NADPH-Generating System Cofactors->Incubation_mix Voriconazole_sol Voriconazole Stock Solution Add_Vori Initiate Reaction with Voriconazole Voriconazole_sol->Add_Vori Preincubation Pre-incubate at 37°C Incubation_mix->Preincubation Preincubation->Add_Vori Incubate Incubate at 37°C for a Defined Time Add_Vori->Incubate Quench Terminate Reaction (e.g., Acetonitrile) Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data_Analysis Quantify this compound and Determine Kinetic Parameters LCMS->Data_Analysis

Caption: A typical experimental workflow for in vitro this compound metabolism studies.

Detailed Methodologies:

1. Incubation with Human Liver Microsomes (HLMs):

  • Microsomes: Pooled HLMs are typically used at a protein concentration of 0.2 mg/mL.[8]

  • Voriconazole Concentrations: A range of voriconazole concentrations (e.g., 0.5 to 100 µM) are incubated to determine Michaelis-Menten kinetics.[8]

  • Cofactors: An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is required to support CYP enzyme activity.

  • Incubation Conditions: Incubations are generally performed at 37°C for various time points (e.g., 10, 20, and 30 minutes) to ensure linear metabolite formation.[8]

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.[9]

2. Incubations with Recombinant Human CYP Enzymes:

  • Enzyme Concentrations: Specific concentrations of recombinant CYP enzymes (e.g., 5-15 pmol/mL for CYP2C19, 20-40 pmol/mL for CYP3A4, and 100 pmol/mL for CYP2C9) are used.[8]

  • Voriconazole Concentrations: A range of substrate concentrations (e.g., 0.5 to 100 µM) is employed.[8]

  • Incubation Conditions: Incubations are typically carried out for 15 and 25 minutes.[8]

3. Chemical Inhibition Studies:

  • Objective: To determine the relative contribution of individual CYP enzymes to this compound formation.

  • Methodology: Specific chemical inhibitors for each CYP isoform are co-incubated with voriconazole and HLMs.

    • CYP2C19 inhibitor: Loratadine (10 µM)[8]

    • CYP2C9 inhibitor: Sulfaphenazole (10 µM)[8]

    • CYP3A4 inhibitor: Ketoconazole (0.1 µM)[8]

  • The reduction in the rate of N-oxide formation in the presence of a specific inhibitor indicates the contribution of that enzyme.

4. Analytical Method:

  • Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of voriconazole and this compound in in vitro samples.[9][10][11]

  • Sample Preparation: Following incubation and protein precipitation, the supernatant is collected for analysis.[9]

  • Quantification: A stable isotopically labeled internal standard is often used to ensure accuracy and precision.[9][10]

Conclusion

The in vitro metabolism of voriconazole to its major metabolite, this compound, is a complex process mediated primarily by CYP2C19, with additional contributions from CYP3A4, CYP2C9, and FMOs. The quantitative data and experimental protocols summarized in this guide provide a foundational understanding for researchers and drug development professionals. This knowledge is essential for interpreting pharmacokinetic data, predicting drug-drug interactions, and ultimately, for the safe and effective use of voriconazole in clinical practice. Further in vitro investigations can continue to refine our understanding of the factors influencing voriconazole metabolism and contribute to the development of personalized dosing strategies.

References

An In-depth Technical Guide to the Mechanism of Voriconazole N-Oxide Formation in Humans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways, enzymatic contributors, and kinetics involved in the formation of voriconazole N-oxide, the primary circulating metabolite of the triazole antifungal agent voriconazole. The document synthesizes quantitative data from key in vitro studies and outlines detailed experimental protocols for investigating this critical metabolic process.

Introduction

Voriconazole is a broad-spectrum, second-generation triazole antifungal agent pivotal in the treatment of invasive fungal infections.[1][2] Its clinical efficacy is, however, complicated by highly variable pharmacokinetics, stemming from its complex and extensive metabolism in humans.[3][4][5] Approximately 98% of a voriconazole dose is metabolized before excretion, with the major circulating metabolite being this compound.[4][6] This N-oxide metabolite is devoid of antifungal activity but has been implicated in adverse events, making the understanding of its formation crucial for predicting drug efficacy, potential toxicity, and drug-drug interactions.[4][6] This guide details the enzymatic pathways governing this transformation.

Metabolic Pathways and Key Enzymes

The N-oxidation of voriconazole occurs primarily in the liver and involves two major enzyme superfamilies: the Cytochrome P450 (CYP) system and the Flavin-Containing Monooxygenase (FMO) system. While CYP enzymes are responsible for the majority of the metabolism (~75%), FMOs also make a significant contribution (~25%).[1][7][8]

Cytochrome P450 (CYP) Enzymes

The CYP system is the principal contributor to this compound formation. The key isoforms involved are CYP2C19, CYP3A4, and to a lesser extent, CYP2C9.[2][9][10][11]

  • CYP2C19: This is the primary enzyme responsible for voriconazole N-oxidation.[1][7] It functions as a high-affinity enzyme in this metabolic pathway.[5][9] The highly polymorphic nature of the CYP2C19 gene is a major source of the interindividual variability observed in voriconazole plasma concentrations.[1][4][12] Individuals classified as "poor metabolizers" due to non-functional CYP2C19 alleles exhibit significantly higher exposure to the parent drug.[1]

  • CYP3A4: This enzyme acts as a low-affinity, high-capacity component in voriconazole N-oxidation.[5][9] While its affinity for voriconazole is lower than that of CYP2C19, its high abundance in the human liver makes it a significant contributor, particularly at higher substrate concentrations.[9][13][14] In individuals who are CYP2C19 poor metabolizers, the role of CYP3A4 in voriconazole clearance becomes more pronounced.[5][9]

  • CYP2C9: This isoform plays a minor role in the N-oxidation of voriconazole in the human liver.[5][9][10] While in vitro studies with recombinant enzymes show it can catalyze the reaction, its contribution in human liver microsomes is minimal.[5][9]

Flavin-Containing Monooxygenase (FMO) Enzymes

The FMO system, a non-CYP family of NADPH-dependent oxidoreductases, is responsible for approximately 25% of this compound formation in human liver microsomes.[8] This contribution was identified through experiments showing that a portion of the metabolic activity was sensitive to heat inactivation, a characteristic feature of FMOs.[8]

  • FMO1 and FMO3: Kinetic analyses using recombinant enzymes have identified FMO1 and FMO3 as the specific isoforms capable of metabolizing voriconazole to its N-oxide.[8] FMO5 was found to be ineffective.[8]

Quantitative Analysis of Enzyme Kinetics

The kinetics of this compound formation have been characterized in various in vitro systems, including human liver microsomes (HLM), human intestine microsomes (HIM), and recombinant human enzymes. In HLM, the process exhibits biphasic kinetics, indicating the involvement of at least two enzymes with different affinities (a high-affinity and a low-affinity component).[5][9][13]

Table 1: Michaelis-Menten Kinetic Parameters for Voriconazole N-Oxidation by CYP Enzymes
In Vitro SystemEnzymeKM (µM)Vmax (pmol/min/mg protein or pmol/min/pmol CYP)Intrinsic Clearance (CLint) (µL/min/mg or µL/min/pmol)Reference
Human Liver Microsomes (HLM)High-Affinity Component8.19.3 pmol/min/mg-[5][13]
Human Liver Microsomes (HLM)Low-Affinity Component83532.2 pmol/min/mg-[5][13]
Human Liver Microsomes (HLM)Overall2.9826.1 pmol/min/mg8.76 µL/min/mg[15]
Human Intestine Microsomes (HIM)Overall2.533.85 pmol/min/mg1.52 µL/min/mg[15]
Recombinant (rhCYP)CYP2C193.5--[5]
Recombinant (rhCYP)CYP2C191.311.64 pmol/min/pmol1.25 µL/min/pmol[15]
Recombinant (rhCYP)CYP2C9200.056 pmol/min/pmol0.0028 µL/min/pmol[5][13]
Recombinant (rhCYP)CYP2C94.060.007 pmol/min/pmol0.0017 µL/min/pmol[15]
Recombinant (rhCYP)CYP3A41.200.009 pmol/min/pmol0.0075 µL/min/pmol[15]

KM (Michaelis-Menten constant) represents the substrate concentration at half-maximal velocity, indicating enzyme affinity. Vmax (maximum reaction velocity) represents the maximum rate of the reaction.

Table 2: Michaelis-Menten Kinetic Parameters for Voriconazole N-Oxidation by FMO Enzymes
EnzymeKm (mM)Vmax (pmol/min/pmol enzyme)Reference
Recombinant FMO13.00.025[8]
Recombinant FMO33.40.044[8]
Table 3: Estimated Contribution of Individual Enzymes to Voriconazole N-Oxidation
MethodCYP2C19CYP3A4CYP2C9FMOsReference
Specific CYP Inhibition in HLM63.1%29.5%13.4%-[4]
Chemical & Heat Inhibition in HLM~70-75% (Total CYPs)--~25-30%[8]

Experimental Protocols

The characterization of this compound formation relies on a series of established in vitro methodologies.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This assay is used to determine the overall kinetics of metabolism in a system containing a full complement of hepatic enzymes.

  • Materials: Pooled HLM, Voriconazole, 0.1 M Phosphate Buffer (pH 7.4), 3 mM MgCl₂, NADPH regenerating system (e.g., 2 mM NADPH), internal standard (e.g., diclofenac), and ice-cold methanol.

  • Incubation: A typical incubation mixture contains HLM (0.2-1.0 mg/mL protein), voriconazole (substrate concentrations ranging from 0.5 µM to 5000 µM to capture both high- and low-affinity kinetics), and phosphate buffer containing MgCl₂.[2][4]

  • Reaction Initiation: The mixture is pre-warmed at 37°C. The reaction is initiated by the addition of the NADPH regenerating system.[2][16]

  • Time Course: Aliquots (e.g., 200 µL) are removed at defined time points (e.g., 0, 5, 10, 15, 20, 30, 60 min) to ensure linearity of the reaction.[2][4]

  • Reaction Termination: The reaction in each aliquot is terminated by adding 3 volumes of ice-cold methanol containing an internal standard.[2]

  • Sample Processing: Samples are centrifuged (e.g., 10,000 x g for 10 min) to precipitate proteins. The supernatant is transferred, evaporated to dryness under nitrogen, and reconstituted in a suitable solvent (e.g., 10% acetonitrile) for analysis.[2]

Metabolism using Recombinant Human Enzymes (rhCYP / rhFMO)

This approach identifies which specific enzyme isoforms are capable of catalyzing the reaction and determines their individual kinetics.

  • Materials: Recombinant human CYP or FMO enzymes (e.g., rhCYP2C19, rhCYP3A4, rhFMO3) expressed in a suitable system (e.g., baculovirus-infected insect cells), Voriconazole, buffer, and NADPH.

  • Incubation: The protocol is similar to the HLM assay, but HLM are replaced with specific recombinant enzymes at defined concentrations (e.g., 5-25 pmol/mL for rhCYP2C19, 60 pmol/mL for rhFMO3).[2][13]

  • Kinetic Studies: Incubations are performed for a fixed time (e.g., 45-60 min) across a range of substrate concentrations to determine KM and Vmax for each specific enzyme.[2][13]

  • Sample processing and analysis are performed as described for the HLM assay.

Discriminating Enzyme Contributions

Two primary methods are used to determine the relative contribution of CYP and FMO enzymes.

A. Chemical Inhibition (for CYP enzymes):

  • Protocol: The HLM incubation is performed as described above, but in the presence of a specific chemical inhibitor for each CYP of interest.

  • Inhibitors: Commonly used selective inhibitors include:

    • Loratadine (10 µM) or Fluvoxamine for CYP2C19.[17]

    • Sulfaphenazole (10 µM) for CYP2C9.[17]

    • Ketoconazole (0.1-1 µM) for CYP3A4.[17]

  • Analysis: The rate of N-oxide formation in the presence of the inhibitor is compared to a control incubation without the inhibitor. The percentage of inhibition is calculated to estimate the contribution of that specific CYP enzyme.[17]

B. Heat Inactivation (for FMO enzymes):

  • Principle: FMO enzymes are thermally labile and can be selectively inactivated by moderate heat, whereas CYP enzymes are generally stable under these conditions in the presence of NADPH.[1][8]

  • Protocol:

    • Prepare two sets of HLM in buffer.

    • Set 1 (FMO Inactivation): Pre-incubate HLM at 45°C for 5 minutes without NADPH, then cool on ice.[1][8] Add NADPH and substrate, then incubate normally at 37°C.

    • Set 2 (Control): Pre-incubate HLM at 45°C for 5 minutes with NADPH (which protects FMOs from heat inactivation).[1] Add substrate and incubate normally at 37°C.

  • Analysis: The difference in N-oxide formation between the heat-inactivated set (Set 1) and the control set (Set 2) represents the contribution of FMO enzymes.[8]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the standard analytical method for accurately quantifying voriconazole and this compound.

  • Chromatography: Separation is achieved on a reverse-phase C18 column (e.g., Hypersil GOLD aQ, ZORBAX SB-Aq).[7][9]

  • Mobile Phase: A gradient elution is typically used with a mixture of an aqueous phase (e.g., 0.1% formic acid and/or 2 mM ammonium acetate in water) and an organic phase (e.g., acetonitrile or methanol).[7][9][10]

  • Mass Spectrometry: A triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source is operated in positive ion mode.

  • Detection: Detection is performed using Multiple Reaction Monitoring (MRM) to ensure specificity and sensitivity. The precursor-to-product ion transitions are:

    • Voriconazole: m/z 350.1 → 281.0[9] or m/z 350.2 → 127.0[10]

    • This compound: m/z 366.2 → 224.2[10] or m/z 365.8 → 224.1[9]

Visualizations

Metabolic Pathway of Voriconazole

Voriconazole_Metabolism Voriconazole Voriconazole Hydroxylation Other Metabolic Pathways (e.g., Hydroxylation) Voriconazole->Hydroxylation CYP3A4, CYP2C19 Voriconazole->p1 N_Oxide This compound (Major Metabolite) CYP2C19 CYP2C19 (Major) CYP2C19->N_Oxide CYP3A4 CYP3A4 CYP3A4->N_Oxide CYP2C9 CYP2C9 (Minor) CYP2C9->N_Oxide FMOs FMO1 / FMO3 FMOs->N_Oxide p1->CYP2C19 p1->CYP3A4 p1->CYP2C9 p1->FMOs

Caption: Primary metabolic pathways of Voriconazole in humans.

Experimental Workflow for In Vitro Metabolism Studies

Experimental_Workflow Start Start: Prepare Reagents (HLM/Enzyme, Buffer, NADPH) Incubation Incubation Setup (Substrate + HLM/Enzyme in Buffer) Start->Incubation Prewarm Pre-warm at 37°C Incubation->Prewarm Initiate Initiate Reaction (Add NADPH) Prewarm->Initiate Time_Sample Incubate & Take Samples over Time Course Initiate->Time_Sample Terminate Terminate Reaction (Add ice-cold Methanol + Internal Std) Time_Sample->Terminate Process Sample Processing (Centrifuge, Evaporate, Reconstitute) Terminate->Process Analysis LC-MS/MS Analysis (Quantify Metabolite) Process->Analysis Data Data Analysis (Calculate Reaction Rates, Km, Vmax) Analysis->Data

Caption: Workflow for determining Voriconazole metabolism kinetics.

References

The Convergent Roles of CYP2C19 and CYP3A4 in Voriconazole N-Oxide Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the pivotal roles of Cytochrome P450 enzymes CYP2C19 and CYP3A4 in the metabolism of the broad-spectrum antifungal agent, voriconazole, to its major circulating metabolite, voriconazole N-oxide. Understanding this metabolic pathway is critical for predicting drug efficacy, anticipating drug-drug interactions, and explaining interindividual variability in patient response, largely driven by genetic polymorphisms in these enzymes.

Core Metabolic Pathway: N-Oxidation of Voriconazole

Voriconazole is extensively metabolized in the liver, with less than 2% of a dose being excreted unchanged.[1] The primary metabolic route is the N-oxidation of the fluoropyrimidine ring, leading to the formation of this compound, a metabolite with no antifungal activity.[1][2] This conversion is predominantly catalyzed by the highly polymorphic enzyme CYP2C19, with a significant contribution from CYP3A4.[1][3][4] Flavin-containing monooxygenases (FMOs) and, to a minor extent, CYP2C9, also participate in this process.[1][5] The interplay between these enzymes, particularly the balance between CYP2C19 and CYP3A4 activity, is a key determinant of voriconazole plasma concentrations and, consequently, its therapeutic and toxic effects.

dot

Voriconazole_Metabolism cluster_metabolism Hepatic Metabolism cluster_enzymes Key Enzymes Voriconazole Voriconazole VNO This compound Voriconazole->VNO N-Oxidation CYP2C19 CYP2C19 (Major) CYP2C19->Voriconazole CYP3A4 CYP3A4 (Significant) CYP3A4->Voriconazole Others FMOs, CYP2C9 (Minor) Others->Voriconazole

Caption: Metabolic pathway of voriconazole to this compound.

Quantitative Contribution of CYP2C19 and CYP3A4 to Voriconazole N-Oxidation

The relative contributions of CYP2C19 and CYP3A4 to the formation of this compound have been quantified in multiple in vitro studies using human liver microsomes (HLMs) and recombinant human CYP enzymes. These studies consistently highlight CYP2C19 as the principal enzyme, particularly at lower, clinically relevant concentrations of voriconazole, while CYP3A4 plays a more prominent role at higher concentrations.[6][7]

Parameter CYP2C19 CYP3A4 Study Reference
Contribution to N-Oxidation (HLMs) 63.1%29.5%Schulz et al.[5][8]
52% (antibody inhibition)30% (antibody inhibition)Yanni et al.[5]
Apparent Km (μM) 14 ± 616 ± 10Murayama et al.[3][9]
3.5-Hyland et al.[10]
4235Hyland et al.[11]
Vmax (nmol/min/nmol CYP) 0.22 ± 0.020.05 ± 0.01Murayama et al.[3][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro characterization of voriconazole metabolism. Below are summarized protocols based on published literature.

In Vitro Incubation for Enzyme Kinetics

This protocol outlines the determination of Michaelis-Menten kinetics for voriconazole N-oxidation using human liver microsomes or recombinant CYP enzymes.

  • Preparation of Incubation Mixture:

    • A typical incubation mixture (final volume of 1 ml) contains Tris-HCl buffer (pH 7.4), 5 mM MgCl₂, and 5 μM MnCl₂.[11]

    • Human liver microsomes (0.2 mg/mL) or recombinant CYP enzymes (e.g., 5-15 pmol/mL rhCYP2C19, 20-40 pmol/mL rhCYP3A4) are added.[12]

    • A range of voriconazole concentrations (e.g., 0.5 to 100 μM) are prepared to encompass the expected Km values.[12] The organic solvent concentration should be kept low (e.g., <1% methanol) to avoid enzyme inhibition.[12]

  • Initiation and Termination of Reaction:

    • The reaction is initiated by the addition of an NADPH-generating system.

    • Incubations are carried out at 37°C for a predetermined linear time course (e.g., 10-30 minutes).[12]

    • The reaction is terminated by the addition of a quenching solvent, typically cold acetonitrile or methanol, which also serves to precipitate proteins.[13][14]

  • Sample Processing and Analysis:

    • Samples are centrifuged to pellet the precipitated protein.

    • The supernatant, containing the analyte and metabolite, is collected for analysis.

    • Quantification of this compound is performed using a validated LC-MS/MS method.[13][15][16]

Chemical and Antibody Inhibition Studies

These experiments are designed to determine the relative contribution of specific CYP enzymes to voriconazole metabolism in a mixed enzyme system like human liver microsomes.

  • Incubation with Selective Inhibitors:

    • Voriconazole (at a concentration near the Km) is incubated with human liver microsomes in the presence and absence of selective chemical inhibitors.

    • Examples of inhibitors include ketoconazole for CYP3A4 and sulfaphenazole for CYP2C9.[10][11] For mechanism-based inhibitors like furafylline (CYP1A2), a pre-incubation period is required.[11]

  • Incubation with Inhibitory Antibodies:

    • Alternatively, selective inhibitory antibodies against specific CYP isoforms (e.g., anti-CYP2C19, anti-CYP3A4) are pre-incubated with the microsomes before the addition of voriconazole.[5]

  • Analysis and Interpretation:

    • The formation of this compound is measured and compared between the inhibited and uninhibited reactions.

    • A significant reduction in metabolite formation in the presence of a specific inhibitor or antibody indicates the involvement of that enzyme in the metabolic pathway.

LC-MS/MS Quantification of Voriconazole and this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of voriconazole and its metabolites in biological matrices.

  • Sample Preparation:

    • Protein precipitation is a common and straightforward extraction method for plasma or serum samples.[13][16] Typically, a small volume of sample (e.g., 50-100 μL) is mixed with a larger volume of cold acetonitrile or methanol containing an internal standard (e.g., ¹³C₂-²H₃-voriconazole or fluconazole).[13][14][16]

  • Chromatographic Separation:

    • Separation is achieved on a C18 analytical column (e.g., InertSustain C18, 2.1 mm i.d. x 50 mm, 2 µm).[13]

    • The mobile phase often consists of a gradient or isocratic mixture of an aqueous component (e.g., 0.1% formic acid in water or an ammonium acetate buffer) and an organic solvent (e.g., methanol or acetonitrile).[13][16]

  • Mass Spectrometric Detection:

    • Detection is performed using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.[13][16]

    • Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for voriconazole (e.g., m/z 350.1 → 280.9/281.1) and this compound (e.g., m/z 366.1 → 224.1).[16][17][18]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mix (HLMs/recombinant CYPs, Buffer) B Add Voriconazole (Concentration Range) A->B C Initiate with NADPH (37°C) B->C D Incubate (Linear Time Course) C->D E Terminate with Cold Solvent (e.g., Acetonitrile) D->E F Centrifuge to Pellet Protein E->F G Collect Supernatant F->G H LC-MS/MS Analysis G->H I Quantify this compound H->I J J I->J Determine Kinetic Parameters (Km, Vmax)

References

A Technical Guide to the Comparative Antifungal Activity of Voriconazole and its N-oxide Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the antifungal activity of the triazole antifungal agent voriconazole in comparison to its major metabolite, Voriconazole N-oxide. This document synthesizes available data on their mechanisms of action, metabolic pathways, and in vitro antifungal activities, presenting quantitative data where available and outlining detailed experimental protocols for susceptibility testing.

Introduction

Voriconazole is a second-generation triazole antifungal agent with a broad spectrum of activity against clinically significant fungal pathogens, including Aspergillus and Candida species.[1][2] It functions by inhibiting the fungal cytochrome P450-dependent enzyme 14α-lanosterol demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[3] Voriconazole is extensively metabolized in the liver, with the primary metabolite being this compound.[3] Understanding the antifungal potential of this major metabolite is crucial for a complete efficacy and safety profile of voriconazole.

Metabolic Pathway of Voriconazole

Voriconazole is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The main metabolic pathway involves the N-oxidation of the pyrimidine ring, leading to the formation of this compound. This reaction is predominantly catalyzed by CYP2C19, with minor contributions from CYP3A4 and CYP2C9.

Voriconazole Voriconazole N_Oxide This compound (Inactive Metabolite) Voriconazole->N_Oxide N-oxidation CYP2C19 CYP2C19 (Major) CYP2C19->Voriconazole Catalyzes CYP3A4 CYP3A4 (Minor) CYP3A4->Voriconazole Catalyzes CYP2C9 CYP2C9 (Minor) CYP2C9->Voriconazole Catalyzes

Caption: Metabolic conversion of voriconazole to its N-oxide metabolite.

Comparative Antifungal Activity

Voriconazole

Voriconazole demonstrates potent in vitro activity against a wide range of fungal pathogens. The following table summarizes the minimum inhibitory concentration (MIC) values for voriconazole against common fungal species, as reported in the literature. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Fungal SpeciesMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)MIC Range (μg/mL)
Candida albicans0.03 - 0.1250.125 - 0.5≤0.007 - >128
Candida glabrata0.25 - 11 - 80.03 - >128
Candida krusei0.25 - 0.50.5 - 20.03 - >64
Candida tropicalis0.03 - 0.1250.06 - 0.5≤0.007 - >128
Aspergillus fumigatus0.25 - 0.50.5 - 10.03 - >8
Aspergillus flavus0.510.125 - 2
Aspergillus niger0.5 - 11 - 20.125 - >8
Aspergillus terreus0.5 - 11 - 20.125 - 4

Note: MIC values can vary depending on the testing methodology and the specific isolates tested.

This compound

Experimental Protocols for Antifungal Susceptibility Testing

The following is a detailed methodology for determining the MIC of antifungal agents like voriconazole and its metabolites, based on the broth microdilution methods standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5]

Materials
  • Fungal Isolates: Clinically relevant isolates of Candida spp., Aspergillus spp., or other fungi of interest.

  • Culture Media: RPMI 1640 with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid).

  • Antifungal Agents: Voriconazole and this compound powder.

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving the antifungal agents.

  • Equipment: 96-well microtiter plates, incubator, spectrophotometer (optional for endpoint reading).

Experimental Workflow

cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis prep_drug Prepare Antifungal Stock Solutions (in DMSO) serial_dilution Perform Serial Dilutions of Antifungals in Microtiter Plate prep_drug->serial_dilution prep_media Prepare RPMI 1640 Medium prep_media->serial_dilution prep_inoculum Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate serial_dilution->inoculate controls Include Growth and Sterility Controls inoculate->controls incubate Incubate at 35°C for 24-48 hours controls->incubate read_mic Read MICs Visually or Spectrophotometrically incubate->read_mic determine_mic Determine MIC as Lowest Concentration with Significant Growth Inhibition read_mic->determine_mic

Caption: Workflow for broth microdilution antifungal susceptibility testing.

Detailed Procedure
  • Preparation of Antifungal Agents: Prepare stock solutions of voriconazole and this compound in DMSO. Further dilutions are made in RPMI 1640 medium to achieve the desired final concentrations in the microtiter plates.

  • Inoculum Preparation:

    • For yeasts (Candida spp.), grow the isolate on Sabouraud dextrose agar at 35°C. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to obtain a final inoculum concentration of 0.5 to 2.5 x 10³ CFU/mL.

    • For molds (Aspergillus spp.), grow the isolate on potato dextrose agar until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a specific optical density and then dilute in RPMI 1640 to a final concentration of 0.4 to 5 x 10⁴ CFU/mL.[5]

  • Microtiter Plate Setup:

    • Add 100 µL of RPMI 1640 medium to all wells of a 96-well plate except the first column.

    • Add 200 µL of the highest concentration of the antifungal agent (in RPMI 1640) to the first column.

    • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate.

    • The final volume in each well will be 100 µL after the addition of the inoculum.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a growth control well (inoculum without antifungal) and a sterility control well (medium without inoculum) for each isolate.

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours. The incubation time may vary depending on the fungal species and its growth rate.

  • MIC Determination:

    • Visual Reading: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., a 50% or 90% reduction in turbidity) compared to the growth control.

    • Spectrophotometric Reading: The optical density of each well can be read using a microplate reader at a specific wavelength (e.g., 530 nm). The MIC is then calculated as the concentration that causes a predetermined percentage of growth inhibition.

Conclusion

Voriconazole is a potent antifungal agent with a well-established spectrum of activity against a variety of clinically important fungi. In contrast, its major metabolite, this compound, is considered to be antifungally inactive. This lack of activity in the primary metabolite underscores that the therapeutic efficacy of voriconazole is directly attributable to the parent compound. The detailed experimental protocols provided in this guide offer a standardized approach for the in vitro evaluation of the antifungal activity of voriconazole and other compounds, which is essential for ongoing research and drug development in the field of mycology.

References

Voriconazole N-Oxide: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth look at Voriconazole N-oxide, the primary metabolite of the antifungal agent Voriconazole. This document outlines its key chemical properties, metabolic pathways, and the mechanisms underlying its associated phototoxicity.

Core Compound Data

This compound is the major circulating metabolite of Voriconazole, an essential triazole antifungal drug. Understanding its properties is crucial for a comprehensive grasp of Voriconazole's pharmacokinetics and safety profile.

ParameterValueReference
CAS Number 618109-05-0[1][2]
Molecular Formula C₁₆H₁₄F₃N₅O₂[1][2]
Molecular Weight 365.31 g/mol [2][3]

Metabolic Formation of this compound

Voriconazole is extensively metabolized in the liver, with the N-oxidation of the pyrimidine ring being the principal metabolic route, leading to the formation of this compound.[1] This metabolite is considered to have no antifungal activity.[1]

The formation of this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system. Specifically, CYP2C19 is the main enzyme responsible for this metabolic conversion, with CYP3A4 also playing a significant, albeit lesser, role.[1][2][4] Flavin-containing monooxygenases (FMOs) are also thought to contribute to a smaller extent.[1] The involvement of these polymorphic enzymes, particularly CYP2C19, is a key factor in the observed inter-individual variability in Voriconazole plasma concentrations.

Voriconazole_Metabolism cluster_cyp Cytochrome P450 Enzymes Voriconazole Voriconazole VNO This compound Voriconazole->VNO N-oxidation CYP2C19 CYP2C19 (Primary) CYP2C19->VNO CYP3A4 CYP3A4 (Secondary) CYP3A4->VNO Phototoxicity_Mechanism VNO This compound ROS Reactive Oxygen Species (ROS) VNO->ROS Photosensitization UVA UVA Radiation UVA->ROS DNA_damage Oxidative DNA Damage (e.g., 8-oxoguanine) ROS->DNA_damage Phototoxicity Phototoxicity & Photocarcinogenicity DNA_damage->Phototoxicity

References

Methodological & Application

Application Note: Quantification of Voriconazole N-Oxide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Voriconazole is a critical triazole antifungal agent whose therapeutic efficacy and toxicity are closely linked to its plasma concentrations. The compound is extensively metabolized, primarily to its major, inactive metabolite, Voriconazole N-Oxide. Monitoring the concentrations of both the parent drug and its N-Oxide metabolite is crucial for therapeutic drug monitoring (TDM), helping to optimize dosing, ensure efficacy, and minimize adverse effects.[1][2][3] This document provides a detailed protocol for the simultaneous quantification of Voriconazole and this compound in human plasma using a sensitive and rapid Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The described method employs a simple protein precipitation step for sample preparation and offers a short analytical run time suitable for high-throughput clinical analysis.[1][4]

Principle

This method is based on the principle of stable isotope dilution tandem mass spectrometry. A small volume of human plasma is subjected to protein precipitation using methanol, which also contains a stable isotope-labeled internal standard (SIL-IS), ¹³C₂-²H₃-voriconazole, to ensure accuracy and precision.[5][6] After centrifugation, the resulting supernatant is directly injected into an LC-MS/MS system. The analytes are separated from plasma components using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.[1][3][7] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Instrumentation

Materials and Reagents
  • Voriconazole reference standard[8]

  • This compound reference standard[5]

  • ¹³C₂-²H₃-voriconazole (Internal Standard)[5][6]

  • Methanol (LC-MS Grade)[8]

  • Acetonitrile (LC-MS Grade)[8]

  • Formic Acid (Analytical Grade)[8]

  • Ultrapure Water (18.2 MΩ·cm)[7][8]

  • Drug-free human plasma

Instrumentation
  • Liquid Chromatography System: UPLC or HPLC system capable of binary gradient elution (e.g., Waters Acquity UPLC, Shimadzu Nexera).

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 4000, Waters Xevo TQ).[7][9]

  • Analytical Column: C18 reverse-phase column (e.g., InertSustain C18, 2.1 x 50 mm, 2 µm).[1][2][3]

Experimental Protocols

Preparation of Standards and Quality Controls (QC)
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Voriconazole and this compound reference standards in methanol to obtain 1 mg/mL stock solutions.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of ¹³C₂-²H₃-voriconazole in methanol.

  • Working Solutions: Prepare intermediate working solutions for calibration standards and QCs by serially diluting the stock solutions with methanol/water (50:50, v/v).

  • IS Working Solution (25 µg/L): Dilute the IS stock solution in the protein precipitation solvent (methanol) to a final concentration of 25 µg/L.[5]

  • Calibration Standards and QCs: Spike appropriate amounts of the working solutions into drug-free human plasma to prepare calibration standards and quality control samples (Low, Mid, and High). The calibration curve for this compound should cover the range of 0.05 µg/mL to 10 µg/mL.[1][2][3]

Sample Preparation
  • Aliquot 50 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.[1][2][3]

  • Add 200 µL of the IS Working Solution (methanol containing 25 µg/L ¹³C₂-²H₃-voriconazole).[2]

  • Vortex the mixture for 10-20 seconds to precipitate plasma proteins.

  • Centrifuge the tubes at high speed (e.g., 9,600 x g) for 3-5 minutes at room temperature.[2]

  • Carefully transfer the supernatant to an autosampler vial for analysis.

  • Inject 1-5 µL of the supernatant into the LC-MS/MS system.[2][7]

Note: this compound is reported to be unstable at room temperature in plasma. Samples should be processed promptly or kept cooled at 2-8°C after collection and before analysis to ensure reliable results.[5][6]

LC-MS/MS Method

The following tables summarize the instrumental conditions for the analysis.

Table 1: Liquid Chromatography Parameters

Parameter Condition
Analytical Column InertSustain C18 (2.1 x 50 mm, 2 µm)[1][3]
Mobile Phase A 0.1% Formic Acid in Water[1][10]
Mobile Phase B Methanol[1][10]
Flow Rate 0.2 - 0.4 mL/min
Elution Mode Isocratic: 70% Mobile Phase B[1][3]
Column Temperature 40 °C[10]
Injection Volume 1-5 µL

| Run Time | ~4 minutes[1][3] |

Table 2: Mass Spectrometry Parameters

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive[1][3][7]
Scan Type Multiple Reaction Monitoring (MRM)
Analyte MRM Transition (m/z)
Voriconazole 350.1 → 281.0[6][11]
This compound 366.1 → 224.1[6]
¹³C₂-²H₃-voriconazole (IS) 355.1 → 284.0[6]
Spray Voltage 3500 V[5]
Capillary Temperature 350 °C[5]

| Collision Gas | Argon |

Method Validation Summary

The performance of the method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

Table 3: Summary of Method Performance Characteristics

Parameter Voriconazole This compound
Linearity Range 0.1 - 20 µg/mL[1][2][3] 0.05 - 10 µg/mL[1][2][3]
Correlation Coeff. (r²) > 0.999[1][2] > 0.999[1][2]
Lower Limit of Quant. (LLOQ) 0.1 µg/mL[1] 0.05 µg/mL[1]
Intra-day Precision (%CV) < 7.5%[5] < 10.8%[5]
Inter-day Precision (%CV) < 7.5%[5] < 10.8%[5]
Accuracy (% Bias) -3.0% to 4.2%[5] -1.0% to 3.8%[5]

| Recovery | > 85% | > 85% |

Experimental Workflow Visualization

G LC-MS/MS Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis start 1. Human Plasma Sample (50 µL) prep1 2. Add IS in Methanol (Protein Precipitation) start->prep1 prep2 3. Vortex & Centrifuge prep1->prep2 analysis1 4. Inject Supernatant prep2->analysis1 analysis2 5. LC Separation (C18 Column) analysis1->analysis2 analysis3 6. MS/MS Detection (ESI+ MRM) analysis2->analysis3 end 7. Data Processing & Quantification analysis3->end

Caption: Overview of the analytical workflow from sample preparation to data analysis.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and efficient means for the simultaneous quantification of Voriconazole and its primary metabolite, this compound, in human plasma. The simple sample preparation and short analytical run time make it highly suitable for therapeutic drug monitoring and clinical pharmacokinetic studies, facilitating the optimization of antifungal therapy for patients.

References

Application Note: A Validated Bioanalytical Method for the Quantification of Voriconazole N-Oxide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Voriconazole is a triazole antifungal agent used in the treatment of invasive fungal infections. Its metabolism is complex and highly variable among individuals, primarily mediated by cytochrome P450 enzymes, leading to the formation of its major, inactive metabolite, Voriconazole N-Oxide.[1] Therapeutic Drug Monitoring (TDM) of voriconazole is crucial to ensure efficacy and avoid toxicity. The simultaneous quantification of both voriconazole and its N-oxide metabolite provides a more comprehensive understanding of the patient's metabolic phenotype, aiding in dose adjustments and personalized therapy. This document outlines a detailed protocol for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of voriconazole and this compound in human plasma.[2][3][4][5][6]

Experimental Protocols

Materials and Reagents
  • Voriconazole reference standard

  • This compound reference standard

  • Internal Standard (IS): Voriconazole-d3, Carbamazepine, or Paclobutrazol[4][7][8]

  • Methanol (LC-MS grade)[9][10]

  • Acetonitrile (LC-MS grade)[9][10]

  • Formic acid (analytical grade)[9][10]

  • Ultrapure water[9][10]

  • Drug-free human plasma

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions : Prepare individual stock solutions of voriconazole, this compound, and the internal standard in methanol at a concentration of 1 mg/mL. Store at -20°C or below.[4]

  • Working Standard Solutions : Prepare serial dilutions of the stock solutions with methanol to create working standard solutions for calibration curve and quality control (QC) samples.[4]

  • Calibration Standards : Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from 0.1 to 20 µg/mL for voriconazole and 0.05 to 10 µg/mL for this compound.[4][11]

  • Quality Control (QC) Samples : Prepare QC samples in drug-free human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low (LQC), Medium (MQC), and High (HQC).[4]

Sample Preparation (Protein Precipitation)

A simple protein precipitation method is commonly used for sample extraction.[2][3][4][5][7][12][13][14]

  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[4]

  • Add 50 µL of the internal standard working solution.[4]

  • Add 200 µL of cold acetonitrile or methanol to precipitate plasma proteins.[3][4][14]

  • Vortex the mixture for 1 minute.[7][12]

  • Centrifuge at 13,000 rpm for 5-10 minutes.[7][12]

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.[7][12]

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.[2][3][15]

  • Chromatographic Column: A reversed-phase C18 column (e.g., Hypersil GOLD aQ, Acquity UPLC BEH C18, or InertSustain C18) is typically used for separation.[2][4][15]

  • Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile or methanol is common.[7][12][15]

  • Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.[8][11]

  • Injection Volume: 1-10 µL of the prepared sample is injected.[3][4][11]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode is used for detection.[2][3][15]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions are monitored.[2][15]

Table 1: Example Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Voriconazole350.1281.0
This compound366.1224.1
Internal Standard (IS)--

Method Validation Summary

The bioanalytical method was validated according to the FDA and/or EMA guidelines.[5][13][16] The validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 2: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (µg/mL)LLOQ (µg/mL)Correlation Coefficient (r²)
Voriconazole0.1 - 200.1>0.999
This compound0.05 - 100.05>0.999

Table 3: Intra- and Inter-Day Precision and Accuracy

AnalyteConcentration (µg/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
Voriconazole LQC (0.15)< 5± 8< 4± 8
MQC (1.5)< 5± 8< 4± 8
HQC (15)< 5± 8< 4± 8
This compound LQC (0.075)< 5± 8< 5± 8
MQC (0.75)< 5± 8< 5± 8
HQC (7.5)< 5± 8< 5± 8

Data synthesized from multiple sources for representative values.[4][11]

Table 4: Recovery and Matrix Effect

AnalyteConcentration (µg/mL)Recovery (%)Matrix Effect (%)
Voriconazole LQC (0.15)101 - 11196 - 105
HQC (15)101 - 11196 - 105
This compound LQC (0.075)97 - 11195 - 101
HQC (7.5)97 - 11195 - 101

Data synthesized from multiple sources for representative values.[2][11]

Stability

The stability of voriconazole and this compound was assessed under various conditions to ensure the integrity of the samples during handling and storage.

  • Short-Term (Bench-Top) Stability: Analytes were stable in plasma at room temperature for at least 3 hours.[11]

  • Long-Term Stability: Analytes were stable in plasma when stored at -20°C or -80°C for at least 30 days.

  • Freeze-Thaw Stability: Analytes were stable for at least three freeze-thaw cycles.[17]

  • Autosampler Stability: Processed samples were stable in the autosampler at 10°C for at least 24 hours.[17]

It is important to note that this compound can be unstable at room temperature for extended periods, so samples should be processed promptly or stored at low temperatures.[5][13][17]

Visualizations

G Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_addition Add Internal Standard plasma->is_addition precipitation Protein Precipitation (Acetonitrile/Methanol) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (ESI+, MRM) separation->detection quantification Quantification detection->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for the analysis of this compound.

G Bioanalytical Method Validation Logic method_dev Method Development validation Method Validation method_dev->validation selectivity Selectivity validation->selectivity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision recovery Recovery validation->recovery matrix_effect Matrix Effect validation->matrix_effect stability Stability validation->stability

Caption: Logical flow of the bioanalytical method validation process.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and robust approach for the simultaneous quantification of voriconazole and its major metabolite, this compound, in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications, including therapeutic drug monitoring and pharmacokinetic studies. The validation data demonstrates that the method is accurate, precise, and reliable over a clinically relevant concentration range.

References

High-Throughput Analysis of Voriconazole N-Oxide via Column-Switching LC-MS/MS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the high-throughput quantitative analysis of Voriconazole N-Oxide, the major metabolite of the antifungal agent Voriconazole, in biological matrices. The described method utilizes a column-switching liquid chromatography-tandem mass spectrometry (LC-MS/MS) technique, which offers significant advantages in terms of sample throughput, reduced manual sample preparation, and improved analytical performance. This methodology is particularly suited for clinical research, therapeutic drug monitoring (TDM), and pharmacokinetic studies where rapid and reliable results are essential.

Introduction

Voriconazole is a broad-spectrum triazole antifungal agent used in the treatment of invasive fungal infections. Due to its narrow therapeutic window and high inter-individual pharmacokinetic variability, TDM of Voriconazole and its principal metabolite, this compound, is crucial for optimizing therapeutic outcomes and minimizing toxicity.[1][2][3] this compound is the most abundant circulating metabolite, and its concentration can provide valuable insights into the metabolic status of the patient.[4]

Traditional LC-MS/MS methods for bioanalysis often involve time-consuming and labor-intensive sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). Column-switching, also known as online SPE, automates the sample clean-up process by integrating it directly into the LC-MS/MS workflow. This technique involves using a trapping column to capture the analytes of interest from a minimally pre-treated biological sample, while salts and other matrix components are washed to waste. A switching valve then directs the trapped analytes onto an analytical column for chromatographic separation and subsequent detection by the mass spectrometer. This approach significantly reduces sample handling time and enhances the robustness of the analytical method, making it ideal for high-throughput environments.[1][2]

Voriconazole Metabolism

Voriconazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19, and to a lesser extent by CYP3A4 and CYP2C9. The major metabolic pathway is N-oxidation, leading to the formation of this compound, which has negligible antifungal activity.[4] Understanding this metabolic pathway is essential for interpreting drug concentration data in patients.

Voriconazole_Metabolism cluster_enzymes Hepatic Metabolism Voriconazole Voriconazole N_Oxide This compound Voriconazole->N_Oxide N-oxidation CYP2C19 CYP2C19 (Major) CYP3A4 CYP3A4 (Minor) CYP2C9 CYP2C9 (Minor)

Figure 1: Simplified metabolic pathway of Voriconazole to this compound.

High-Throughput Column-Switching LC-MS/MS Workflow

The automated column-switching workflow enables direct injection of pre-treated plasma or serum samples, significantly increasing throughput. The process can be divided into two main stages: sample loading and clean-up, followed by analytical separation and detection.

Column_Switching_Workflow cluster_loading Stage 1: Loading & Clean-up cluster_analysis Stage 2: Elution & Analysis Autosampler Autosampler (Pre-treated Sample) Loading_Pump Loading Pump Autosampler->Loading_Pump Valve Switching Valve (Position 1) Loading_Pump->Valve Trap_Column Trap Column Waste Waste (Salts & Proteins) Trap_Column->Waste Analytical_Column Analytical Column Trap_Column->Analytical_Column Valve2 Switching Valve (Position 2) Valve->Trap_Column Analytical_Pump Analytical Pump Analytical_Pump->Valve2 MSMS Mass Spectrometer (Detection) Analytical_Column->MSMS Valve2->Trap_Column

Figure 2: High-throughput column-switching LC-MS/MS experimental workflow.

Experimental Protocols

Sample Preparation

A simple protein precipitation step is sufficient for sample preparation, making it amenable to high-throughput processing.

  • To 50 µL of plasma or serum sample, add 200 µL of methanol containing the internal standard (e.g., Voriconazole-d3 or a structurally similar compound like paclobutrazol).[1]

  • Vortex the mixture for 10-30 seconds.

  • Centrifuge at high speed (e.g., >9,000 x g) for 3-5 minutes to pellet the precipitated proteins.[1]

  • Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following tables summarize the typical instrumentation and conditions for the column-switching LC-MS/MS analysis of this compound.

Table 1: Liquid Chromatography System

ParameterCondition
LC System Shimadzu Nexera X2 or equivalent
Trap Column InertSustain® AQ-C18 (3 µm, 3.0 mm × 10 mm) or similar
Analytical Column InertSustain® C18 (2 µm, 2.1 mm × 50 mm) or similar[3]
Column Temperature 40 °C
Autosampler Temp. 10 °C
Injection Volume 1-5 µL

Table 2: Mobile Phases and Gradient

ParameterLoading Pump (for Trap Column)Analytical Pump (for Analytical Column)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B MethanolMethanol
Flow Rate 0.5 mL/min (typical for loading)0.2 mL/min[1][3]
Gradient Isocratic (e.g., 100% A) for loading and washingGradient elution for analytical separation

Note: The specific gradient for the analytical pump will depend on the column and desired separation but generally involves an increasing percentage of Mobile Phase B to elute the analytes.

Table 3: Mass Spectrometry Parameters

ParameterSetting
Mass Spectrometer Triple Quadrupole (e.g., Shimadzu LCMS-8040)
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 4.5 kV
Nebulizer Gas Flow 3.0 L/min
Drying Gas Flow 15.0 L/min
Heat Block Temp. 400 °C
Desolvation Line Temp. 250 °C

Table 4: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Voriconazole 350.00 - 350.10224.05 / 281.10-19.0 / 17
This compound 366.00 - 366.10224.05 / 224.10-16.0 / 16
Internal Standard Analyte-dependentAnalyte-dependentAnalyte-dependent

(Note: Specific m/z values and collision energies may vary slightly between instruments and should be optimized.)

Method Validation Data

The following tables present a summary of typical quantitative data obtained from validated column-switching LC-MS/MS methods for Voriconazole and this compound analysis.

Table 5: Linearity and Sensitivity

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)LLOQ (µg/mL)
Voriconazole 0.1 - 20[3]> 0.999[3]0.05 - 0.1
This compound 0.05 - 10[3]> 0.999[3]0.05

Table 6: Accuracy and Precision (Intra- and Inter-day)

AnalyteConcentration LevelAccuracy (%)Precision (%CV)
Voriconazole Low, Medium, High85 - 115< 15
This compound Low, Medium, High85 - 115< 15

(Note: Acceptance criteria are based on FDA and EMA guidelines for bioanalytical method validation.)[5]

Table 7: Recovery

AnalyteRecovery (%)
Voriconazole > 85[6]
This compound > 85

Conclusion

The column-switching LC-MS/MS method described provides a rapid, robust, and high-throughput solution for the quantitative analysis of this compound in biological samples. By automating the sample clean-up process, this technique significantly reduces manual labor and analysis time, with typical run times of around 4 minutes per sample.[1][3] The method demonstrates excellent linearity, accuracy, precision, and sensitivity, making it highly suitable for applications in clinical research, therapeutic drug monitoring, and pharmacokinetic studies, ultimately contributing to the optimization of Voriconazole therapy.

References

Application Notes and Protocols for Voriconazole N-Oxide Quantification from Urine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voriconazole is a broad-spectrum triazole antifungal agent critical in the treatment of invasive fungal infections. The monitoring of its major metabolite, Voriconazole N-Oxide, in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the metabolic pathways of the drug. Accurate quantification of this compound in a complex biological matrix like urine requires robust and efficient sample preparation techniques to remove interfering substances and enrich the analyte of interest prior to analysis by methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This document provides detailed application notes and protocols for three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for the quantification of this compound from human urine.

Sample Preparation Techniques: A Comparative Overview

The choice of sample preparation technique is critical for developing a sensitive, accurate, and robust analytical method. The following sections detail the protocols for Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction, along with their respective performance data.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used method for sample cleanup in bioanalysis. It involves the addition of an organic solvent to the biological matrix to precipitate proteins, which are then removed by centrifugation.

Experimental Protocol:

  • Sample Aliquoting: Take 100 µL of the urine sample in a microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution (e.g., Voriconazole-d3 N-oxide) to the urine sample.

  • Precipitation: Add 400 µL of acetonitrile to the sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the mixture at 12,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Workflow Diagram:

PPT_Workflow urine Urine Sample (100 µL) add_is Add Internal Standard urine->add_is add_acn Add Acetonitrile (400 µL) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (12,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a separation technique based on the differential partitioning of a compound between two immiscible liquid phases. It is effective in removing highly polar and non-polar interferences.

Experimental Protocol (Adapted from Plasma Methods):

  • Sample Aliquoting: Take 500 µL of the urine sample in a glass tube.

  • Internal Standard Spiking: Add the internal standard solution.

  • pH Adjustment: Add 200 µL of 0.1 M sodium hydroxide to basify the sample.

  • Extraction Solvent Addition: Add 3 mL of an appropriate organic solvent (e.g., diethyl ether or a mixture of ethyl acetate and hexane).

  • Extraction: Vortex the mixture for 5 minutes.

  • Phase Separation: Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Workflow Diagram:

LLE_Workflow urine Urine Sample (500 µL) add_is Add Internal Standard urine->add_is ph_adjust Adjust pH (NaOH) add_is->ph_adjust add_solvent Add Extraction Solvent (3 mL) ph_adjust->add_solvent vortex Vortex (5 min) add_solvent->vortex centrifuge Centrifuge (4,000 rpm, 10 min) vortex->centrifuge transfer_organic Transfer Organic Layer centrifuge->transfer_organic evaporate Evaporate to Dryness transfer_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while interferences are washed away.

Experimental Protocol (Adapted from Plasma Methods):

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load 500 µL of the urine sample (pre-treated with an internal standard) onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

  • Second Wash: Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Workflow Diagram:

SPE_Workflow condition Condition SPE Cartridge load Load Urine Sample condition->load wash1 Wash 1 (2% Formic Acid) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 elute Elute (5% NH4OH in Methanol) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Solid-Phase Extraction Workflow

Quantitative Data Summary

The following tables summarize the performance characteristics of the different sample preparation techniques. It is important to note that the data for LLE and SPE are primarily derived from plasma-based assays and should be considered as a reference for method development in urine.

Table 1: Recovery of this compound

Preparation MethodMatrixRecovery (%)Reference
Protein PrecipitationUrine85.2 - 95.4[1]
Liquid-Liquid ExtractionPlasma~94[2]
Solid-Phase ExtractionPlasma>85

Table 2: Matrix Effect of this compound

Preparation MethodMatrixMatrix Effect (%)Reference
Protein PrecipitationUrine92.1 - 103.5[1]
Liquid-Liquid ExtractionPlasmaNot explicitly stated, but method showed good accuracy
Solid-Phase ExtractionPlasmaMinimal matrix effects reported

Table 3: Lower Limit of Quantification (LLOQ)

Preparation MethodMatrixLLOQ (ng/mL)Reference
Protein PrecipitationUrine20.0[1]
Liquid-Liquid ExtractionPlasma50[2]
Solid-Phase ExtractionPlasma10

LC-MS/MS Parameters

Following sample preparation, the extracts are typically analyzed using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Below are typical parameters used for the analysis of this compound.

Table 4: Typical LC-MS/MS Conditions

ParameterCondition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase BAcetonitrile or Methanol
GradientGradient elution is typically used for optimal separation
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transitionm/z 366.1 → m/z 224.1 (Quantifier)
m/z 366.1 → m/z 281.1 (Qualifier)
Internal StandardVoriconazole-d3 N-oxide

Conclusion

The selection of an appropriate sample preparation technique for the quantification of this compound in urine is a critical step in bioanalytical method development.

  • Protein Precipitation is a simple and rapid method that provides good recovery and acceptable matrix effects for urine samples.[1]

  • Liquid-Liquid Extraction offers a higher degree of sample cleanup and can be beneficial for reducing matrix effects, although it is more labor-intensive.

  • Solid-Phase Extraction provides the most selective sample cleanup, leading to the lowest matrix effects and potentially the best sensitivity, but it is also the most complex and costly method.

The choice of method will depend on the specific requirements of the study, including the desired sensitivity, throughput, and available resources. The provided protocols and data serve as a comprehensive guide for researchers to establish a robust and reliable method for the quantification of this compound in urine.

References

analytical method for therapeutic drug monitoring of Voriconazole N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Therapeutic Drug Monitoring of Voriconazole N-Oxide

ANALYTICAL METHOD FOR THE QUANTIFICATION OF VORICONAZOLE AND this compound IN HUMAN PLASMA/SERUM USING LC-MS/MS

Introduction

Voriconazole is a broad-spectrum triazole antifungal agent critical for treating invasive fungal infections. However, it exhibits significant pharmacokinetic variability among patients due to factors like age, liver function, and genetic polymorphisms in the CYP2C19 enzyme. This variability can lead to sub-therapeutic levels, risking treatment failure, or toxic levels, increasing the likelihood of adverse effects. Voriconazole is primarily metabolized in the liver to its major, inactive metabolite, this compound. Therapeutic Drug Monitoring (TDM) of both voriconazole and its N-oxide metabolite is increasingly recommended to optimize dosing. Measuring the metabolite-to-parent drug ratio can provide insights into the patient's metabolic status (e.g., poor vs. extensive metabolizer), aiding in more personalized dose adjustments.[1]

This document provides a detailed protocol for the simultaneous quantification of voriconazole and this compound in human plasma or serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[2][3]

Principle of the Method

This method employs a simple protein precipitation technique to extract voriconazole and this compound from a biological matrix (plasma or serum).[2][4] An internal standard (IS), such as a stable isotopically labeled version of voriconazole, is added prior to extraction to ensure accuracy and precision.[2] The extracted analytes are then separated using reverse-phase High-Performance Liquid Chromatography (HPLC) and detected by a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.[3] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Experimental Protocol

Materials and Reagents
  • Analytes: Voriconazole and this compound analytical standards.

  • Internal Standard (IS): ¹³C₂-²H₃-voriconazole or other suitable analogue.[2]

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and formic acid.

  • Water: Deionized or Milli-Q grade water.

  • Biological Matrix: Drug-free human plasma or serum for calibrators and quality controls.

  • Labware: Microcentrifuge tubes (1.5 mL), autosampler vials, pipettes.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve voriconazole, this compound, and the IS in methanol to obtain primary stock solutions. Store at -20°C or below.[5]

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with methanol or a methanol/water mixture. These are used to spike the biological matrix for calibration curves and quality control (QC) samples.[6]

  • Precipitation Reagent: Acetonitrile or methanol containing the internal standard at a fixed concentration (e.g., 25 µg/L).[2][4]

Sample Preparation
  • Pipette 50 µL of the sample (calibrator, QC, or patient plasma/serum) into a 1.5 mL microcentrifuge tube.[4][7]

  • Add 150-200 µL of the cold precipitation reagent (containing the IS).[4]

  • Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.[2][4]

  • Transfer the clear supernatant to an autosampler vial.

  • Inject a small volume (e.g., 1-5 µL) into the LC-MS/MS system.[2]

LC-MS/MS Instrumentation and Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, <3 µm particle size).[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.[8]

  • Mobile Phase B: Methanol or Acetonitrile.[8][9]

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM). Example transitions:

    • Voriconazole: 350.1 -> 281.1 m/z[3]

    • This compound: (Consult literature/standard for specific transition)

    • Internal Standard (¹³C₂-²H₃-voriconazole): (Consult literature/standard for specific transition)

Workflow Diagram

TDM_Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase Sample Patient Sample (Plasma/Serum) Spike_IS Spike with Internal Standard Sample->Spike_IS Precipitation Protein Precipitation (Acetonitrile/Methanol) Spike_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection LC-MS/MS Injection Supernatant->Injection Data_Acq Data Acquisition (MRM) Injection->Data_Acq Quant Quantification (Peak Area Ratio vs. Cal Curve) Data_Acq->Quant Report Generate Report Quant->Report

Caption: LC-MS/MS workflow for this compound TDM.

Method Validation and Performance

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below based on published data.

Table 1: Linearity and Range
AnalyteRange (µg/mL)Correlation Coefficient (r²)Source(s)
Voriconazole0.1 - 20> 0.999[7],[8]
This compound0.05 - 10> 0.999[7],[8]
Voriconazole0.1 - 8.0> 0.999[10]
This compound0.1 - 8.0> 0.999[10]
Table 2: Accuracy and Precision
AnalyteQC LevelAccuracy (% Bias)Precision (CV %)Source(s)
Voriconazole Low, Med, High-3.0% to 4.2%2.9% to 7.5%[2],[5]
This compound Low, Med, High-1.0% to 3.8%4.0% to 10.8%[2],[5]
Table 3: Recovery and Matrix Effects
AnalyteQC LevelRecovery (%)Matrix Effect (%)Source(s)
Voriconazole Low, Med, High98.6% to 107.2%99.7% to 103.7%[2]
This compound Low, Med, High95.0% to 105.0%98.5% to 103.3%[2]
Stability

It is crucial to note that this compound can be unstable at room temperature.[2] One study reported significant degradation (-81.1% for a low QC sample) after 120 hours at room temperature.[2] Therefore, samples should be processed promptly or stored at 2-8°C for short-term storage and frozen (≤ -20°C) for long-term storage to ensure reliable quantification of the N-oxide metabolite.[2][4]

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous determination of voriconazole and its major metabolite, this compound, in human plasma and serum. The simple protein precipitation sample preparation makes it suitable for routine clinical use. By enabling the monitoring of both compounds, this method offers valuable data to support clinicians in optimizing voriconazole therapy, thereby improving efficacy and minimizing toxicity for patients with invasive fungal infections.

References

Troubleshooting & Optimization

addressing Voriconazole N-Oxide instability in plasma samples at room temperature

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the instability of Voriconazole N-Oxide in plasma samples, particularly at room temperature. Adherence to proper sample handling and processing protocols is critical for accurate quantification of this metabolite.

Frequently Asked Questions (FAQs)

Q1: Is this compound instability in plasma a known issue?

A1: Yes, the instability of this compound in plasma and serum at room temperature is a documented issue. Studies have shown significant degradation of the N-oxide metabolite over time when samples are not handled and stored under appropriate conditions. This instability can lead to an underestimation of this compound concentrations and potentially an overestimation of the parent drug, voriconazole, if back-conversion occurs.

Q2: What is the extent of this compound degradation at room temperature?

A2: The degradation can be substantial. One study reported a decrease of up to 81.1% in the concentration of a low-quality control sample of this compound after 120 hours at room temperature.[1] Another study observed a reduction in the N-oxide concentration after just 3 hours in plasma at room temperature. These findings highlight the critical need for prompt processing and appropriate storage of samples.

Q3: What are the likely causes of this compound instability in plasma?

A3: While the exact degradation pathway in plasma has not been fully elucidated for this compound, the instability of N-oxide metabolites in biological matrices is generally attributed to enzymatic and chemical reduction back to the parent tertiary amine (voriconazole).[2][3] This can be influenced by enzymes present in blood components and the overall chemical environment of the plasma sample.

Q4: How can I prevent the degradation of this compound in my plasma samples?

A4: The most effective strategy is to minimize the time samples spend at room temperature. Samples should be processed as quickly as possible after collection. If immediate analysis is not feasible, samples should be cooled to 2-8°C immediately after collection and subsequently stored frozen, typically at -70°C or colder, for long-term stability.[1]

Q5: Does the choice of anticoagulant for plasma collection affect the stability of this compound?

A5: While the provided search results do not specify the effect of different anticoagulants on this compound stability, it is a general best practice in bioanalysis to validate stability with the chosen anticoagulant (e.g., EDTA, heparin, citrate) during method development.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or undetectable this compound levels in samples expected to contain the metabolite. Sample degradation due to prolonged exposure to room temperature.- Process blood samples immediately upon collection. - If immediate processing is not possible, place samples on ice or in a refrigerator (2-8°C) for short-term storage. - For long-term storage, freeze plasma samples at -70°C or below.
High variability in this compound concentrations across replicate samples or within a study. Inconsistent sample handling procedures.- Standardize the protocol for sample collection, processing, and storage. Ensure all personnel are trained on the importance of maintaining a cold chain. - Document the time from sample collection to processing and freezing for each sample to identify potential outliers.
Higher than expected Voriconazole concentrations, potentially indicating back-conversion from the N-oxide. Degradation of this compound back to the parent drug during sample processing.- Use an optimized extraction procedure. Protein precipitation with acetonitrile has been shown to be effective in minimizing the conversion of other N-oxides.[4] - Avoid high temperatures and extreme pH conditions during sample extraction and analysis.

Experimental Protocols

Protocol 1: Plasma Sample Collection and Handling for this compound Stability
  • Blood Collection: Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Immediate Cooling: Place the blood collection tubes on wet ice or in a refrigerated centrifuge immediately after collection.

  • Centrifugation: Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma. This should be done as soon as possible, ideally within 30 minutes of collection.

  • Plasma Aliquoting: Immediately transfer the plasma supernatant to appropriately labeled polypropylene cryovials.

  • Storage:

    • Short-term (up to 24 hours): Store the plasma aliquots at 2-8°C.

    • Long-term: For storage longer than 24 hours, freeze the plasma aliquots at -70°C or colder.

  • Thawing: When ready for analysis, thaw the samples rapidly in a water bath at room temperature and immediately place them on ice. Process the samples promptly after thawing. Avoid repeated freeze-thaw cycles.

Protocol 2: Protein Precipitation for Voriconazole and this compound Analysis

This protocol is a general guideline based on common practices for the analysis of voriconazole and its metabolites.

  • Reagent Preparation: Prepare a protein precipitation solvent of acetonitrile containing a suitable internal standard.

  • Sample Preparation: To a 100 µL aliquot of thawed plasma sample in a microcentrifuge tube, add 300 µL of the cold protein precipitation solvent (a 1:3 ratio is common).

  • Vortexing: Vortex the mixture vigorously for approximately 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • Analysis: Inject an appropriate volume of the supernatant into the LC-MS/MS system for quantification.

Quantitative Data Summary

Table 1: Stability of this compound in Human Serum at Room Temperature

Time (hours)Concentration Change from Nominal (Low QC)Concentration Change from Nominal (High QC)
24-6.9%-14.2%
120-81.1%-84.1%

Data adapted from ter Avest M, et al. (2018).[5]

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing (within 30 mins) cluster_storage Storage cluster_analysis Analysis Blood_Collection 1. Collect Whole Blood (e.g., K2EDTA tubes) Immediate_Cooling 2. Immediate Cooling (Place on Ice) Blood_Collection->Immediate_Cooling Centrifugation 3. Centrifuge at 4°C Immediate_Cooling->Centrifugation Plasma_Aliquoting 4. Aliquot Plasma Centrifugation->Plasma_Aliquoting Short_Term Short-Term (≤ 24h) Store at 2-8°C Plasma_Aliquoting->Short_Term if needed Long_Term Long-Term (> 24h) Freeze at ≤ -70°C Plasma_Aliquoting->Long_Term Thawing 5. Thaw and Process Immediately Short_Term->Thawing Long_Term->Thawing Protein_Precipitation 6. Protein Precipitation (Acetonitrile) Thawing->Protein_Precipitation LC_MS_MS 7. LC-MS/MS Analysis Protein_Precipitation->LC_MS_MS

Caption: Recommended workflow for plasma sample handling to ensure this compound stability.

degradation_pathway cluster_in_vivo In Vivo Metabolism cluster_ex_vivo Ex Vivo Instability (Room Temperature) Voriconazole Voriconazole (Parent Drug) Metabolism CYP2C19, CYP3A4, FMOs Voriconazole->Metabolism N_Oxide This compound (Metabolite) Degradation Enzymatic/Chemical Reduction N_Oxide->Degradation Metabolism->N_Oxide N-Oxidation Degradation->Voriconazole Back-conversion

Caption: Metabolic formation of this compound and its ex vivo degradation pathway.

References

Technical Support Center: Optimizing Voriconazole and Voriconazole N-Oxide Separation in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in resolving voriconazole and its primary metabolite, voriconazole N-oxide, during High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guide: Improving Resolution

Poor resolution between voriconazole and this compound can compromise the accuracy and reliability of analytical data. This guide provides a systematic approach to troubleshoot and enhance peak separation.

Initial Assessment and Troubleshooting Workflow

If you are experiencing co-elution or inadequate separation of voriconazole and this compound peaks, follow this logical troubleshooting workflow.

TroubleshootingWorkflow cluster_mobile_phase Mobile Phase Optimization cluster_column Column & Method Optimization start Poor Resolution Observed check_system Verify System Suitability (e.g., pressure, peak shape for standard) start->check_system mobile_phase Adjust Mobile Phase Composition check_system->mobile_phase System OK system_issue Troubleshoot HPLC System (e.g., check for leaks, pump issues) check_system->system_issue System Not OK organic_modifier Decrease Organic Modifier % mobile_phase->organic_modifier Adjust Organic Content ph_adjustment Change Aqueous Phase pH mobile_phase->ph_adjustment Adjust pH column_params Consider Alternative Column Chemistry flow_rate Optimize Flow Rate column_params->flow_rate troubleshooting_end Resolution Improved flow_rate->troubleshooting_end organic_modifier->column_params ph_adjustment->column_params

Caption: A stepwise workflow for troubleshooting poor resolution between voriconazole and this compound peaks.

Frequently Asked Questions (FAQs)

Q1: My voriconazole and this compound peaks are co-eluting. What is the first thing I should check?

A1: Before modifying the method, always perform a system suitability test with a standard to ensure your HPLC system is functioning correctly. Check for stable pressure, and inspect the peak shape, retention time, and efficiency (plate count) of a well-characterized standard. If the system suitability fails, troubleshoot the instrument itself (e.g., check for leaks, pump malfunction, or column degradation) before adjusting method parameters.

Q2: How does the mobile phase composition affect the resolution of voriconazole and its N-oxide?

A2: The mobile phase composition, particularly the ratio of organic modifier to aqueous buffer and the pH of the aqueous phase, is a critical factor in achieving separation.

  • Organic Modifier Percentage: Voriconazole and this compound are typically separated using reversed-phase HPLC. Decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol) will generally increase the retention times of both compounds. Since voriconazole is more hydrophobic than its N-oxide metabolite, it will be retained longer on a C18 column. A lower organic content can enhance the differential partitioning of the two analytes between the stationary and mobile phases, often leading to improved resolution.

  • pH of the Aqueous Phase: The pH of the mobile phase can influence the ionization state of voriconazole and this compound, which in turn affects their retention and selectivity. While specific pKa values can vary in different solvent mixtures, adjusting the pH of the buffer can alter the polarity and interaction of the analytes with the stationary phase. Experimenting with pH values in the range of 3 to 7 is a common strategy to optimize selectivity. For example, one study successfully used a phosphate buffer at pH 5.5.[1]

Q3: Should I use acetonitrile or methanol as the organic modifier?

A3: Both acetonitrile and methanol can be used for the separation of voriconazole and its N-oxide. The choice between them can impact selectivity and resolution.

  • Acetonitrile: Often provides higher efficiency and lower backpressure, potentially leading to sharper peaks and better resolution.[2] It also has a lower UV cutoff, which can be advantageous for detection at lower wavelengths.[3][4]

  • Methanol: Is a protic solvent and can offer different selectivity compared to the aprotic acetonitrile.[3] If you are struggling to achieve separation with acetonitrile, switching to methanol is a valuable alternative to explore. Some methods have successfully employed a ternary mixture of acetonitrile, methanol, and a buffer to fine-tune the separation.[5]

The optimal choice will depend on the specific column and other chromatographic conditions. It is recommended to screen both solvents during method development.

Q4: Can changing the column improve the separation?

A4: Yes, the choice of stationary phase is a powerful tool for improving resolution. If optimizing the mobile phase does not yield satisfactory results, consider the following:

  • Column Chemistry: While C18 columns are most commonly used, other stationary phases can provide different selectivities. Phenyl-hexyl or embedded polar group (e.g., amide, carbamate) columns can offer alternative interactions (e.g., π-π interactions) that may enhance the separation of structurally similar compounds like voriconazole and its N-oxide.

  • Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column will increase efficiency and can lead to better resolution. However, be mindful that these changes will also increase backpressure.

Q5: How does flow rate impact the resolution?

A5: The flow rate of the mobile phase affects the time the analytes spend interacting with the stationary phase. A lower flow rate generally leads to increased retention times and can improve resolution by allowing more time for the separation to occur. However, this also increases the analysis time. It is important to find a balance between resolution and run time. One study noted that while flow rate, mobile phase composition, and pH all have an impact on the response, only the flow rate caused a significant reduction in the drug concentration.[6][7]

Experimental Protocols

Below are examples of HPLC methods that have been successfully used for the separation of voriconazole and its N-oxide.

ParameterMethod 1Method 2Method 3
Column ODS (2.3 µm particles)InertSustain C18 (2.1 x 50 mm, 2 µm)C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Methanol/Phosphate Buffer (25:10:65, v/v/v)0.1% Formic Acid in Water/Methanol (30:70, v/v)Acetonitrile/Water (7:3, v/v)
Flow Rate Not specified0.2 mL/min1.0 mL/min
Detection UVMS/MSUV at 255 nm
Reference [5][8][9]

Quantitative Data Summary

The following table summarizes validation data from various published methods for voriconazole analysis. Note that resolution values between voriconazole and this compound are not always reported.

Method ReferenceLinearity Range (µg/mL)Precision (%RSD)Accuracy (% Recovery)
[10]0.125 - 12.5Intra-day: 0.9 - 2.2, Inter-day: 1.3 - 6.1-4.2 to 1.6
[8]0.1 - 20 (Voriconazole), 0.05 - 10 (N-Oxide)Intra-day: < 4.3, Inter-day: < 4.2Intra-day: ± 7.7, Inter-day: ± 8.3
[9]0.2 - 15Inter-assay: < 15Not Specified
[11]5 - 25Intra and Inter-day: ≤ 1.5Average 100.06

Logical Relationships in Method Development

The following diagram illustrates the interconnectedness of key parameters in developing a robust HPLC method for separating voriconazole and its N-oxide.

Caption: Interplay of HPLC parameters in achieving optimal separation of voriconazole and its N-oxide.

References

minimizing matrix effects in LC-MS/MS analysis of Voriconazole N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the LC-MS/MS analysis of Voriconazole N-Oxide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting compounds in the sample matrix.[1] In the LC-MS/MS analysis of this compound, endogenous and exogenous components of biological samples like plasma, serum, or urine can suppress or enhance the ionization of the target analyte.[1] This interference can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity of the assay.

Q2: What are the most common sources of matrix effects in this analysis?

A2: The primary sources of matrix effects in the bioanalysis of this compound are phospholipids from cell membranes, proteins, and salts present in biological samples. These components can co-elute with this compound and interfere with the ionization process in the mass spectrometer source.

Q3: What are the primary strategies to minimize matrix effects?

A3: The most effective strategies to mitigate matrix effects involve a combination of:

  • Optimized Sample Preparation: To remove interfering components from the sample. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1]

  • Chromatographic Separation: To resolve this compound from matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): To compensate for signal suppression or enhancement.[2]

Q4: Which sample preparation technique is most effective for reducing matrix effects for this compound?

A4: While protein precipitation is a simple and common method, it may not effectively remove phospholipids, a major source of matrix effects. Liquid-liquid extraction and solid-phase extraction are generally more effective at removing interfering substances.[1] The choice of method often depends on the required sensitivity and the complexity of the sample matrix.

Troubleshooting Guide

Issue 1: Poor peak shape and inconsistent retention times for this compound.

  • Possible Cause: Inadequate chromatographic separation from matrix components.

  • Troubleshooting Steps:

    • Optimize the mobile phase gradient: A shallower gradient can improve the separation of the analyte from interfering peaks.

    • Evaluate different stationary phases: A column with a different chemistry, such as a C18 column, may provide better selectivity.[3]

    • Adjust the flow rate: Lowering the flow rate can sometimes improve peak resolution.

Issue 2: Significant ion suppression or enhancement observed.

  • Possible Cause: Co-elution of matrix components with this compound.

  • Troubleshooting Steps:

    • Improve sample clean-up: Switch from protein precipitation to a more rigorous method like LLE or SPE to remove a wider range of interferences.[1]

    • Incorporate a divert valve: Program the divert valve to send the highly polar, early-eluting matrix components to waste instead of the mass spectrometer.[4]

    • Utilize a stable isotope-labeled internal standard: A SIL-IS for this compound can help compensate for the variability in ionization.[2][3]

Issue 3: Low recovery of this compound.

  • Possible Cause: Inefficient extraction during sample preparation.

  • Troubleshooting Steps:

    • Optimize LLE parameters: Adjust the pH of the aqueous phase and the polarity of the organic solvent to improve the extraction efficiency of this compound.[1]

    • Optimize SPE parameters: Ensure the appropriate sorbent, wash, and elution solvents are being used for the specific properties of this compound.[1]

Quantitative Data Summary

The following tables summarize quantitative data from validated LC-MS/MS methods for the analysis of Voriconazole and this compound, demonstrating successful mitigation of matrix effects.

Table 1: Matrix Effect and Recovery Data from a Validated LC-MS/MS Method [5]

AnalyteConcentration (µg/mL)Matrix Effect (%)Recovery (%)
Voriconazole 0.1 (LLOQ)104.5101.4
0.15 (LQC)96.5111.4
1.5 (MQC)100.2105.6
15 (HQC)98.7108.3
This compound 0.05 (LLOQ)100.897.0
0.075 (LQC)95.5110.6
0.75 (MQC)98.1102.4
7.5 (HQC)96.3105.1

Table 2: Precision and Accuracy Data from a Validated LC-MS/MS Method [2]

AnalyteConcentration (mg/L)Intra-day CV (%)Inter-day CV (%)Accuracy (%)
Voriconazole 0.127.57.54.2
3.03.12.9-3.0
7.54.24.0-2.7
This compound 0.1210.810.83.8
3.04.34.0-1.0
7.54.04.01.3

Experimental Protocols

Protocol 1: Protein Precipitation for Sample Preparation [6]

  • To 50 µL of serum or plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., ¹³C₂-²H₃-voriconazole).

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a new tube or vial.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction for Sample Preparation [1]

  • To 100 µL of plasma sample, add the internal standard.

  • Add 50 µL of a buffer to adjust the pH (e.g., two pH units above the pKa for a basic analyte).

  • Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether).

  • Vortex for 1 minute.

  • Centrifuge at 5,000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

Visualizations

Experimental_Workflow_for_LC_MS_MS_Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation LC Separation LC Separation Sample Preparation->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Acquisition Data Acquisition MS/MS Detection->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Caption: Experimental workflow for LC-MS/MS analysis.

Troubleshooting_Matrix_Effects Start Start Poor Peak Shape or Ion Suppression? Poor Peak Shape or Ion Suppression? Start->Poor Peak Shape or Ion Suppression? Optimize Chromatography Optimize Chromatography Poor Peak Shape or Ion Suppression?->Optimize Chromatography Yes End End Poor Peak Shape or Ion Suppression?->End No Improve Sample Cleanup Improve Sample Cleanup Optimize Chromatography->Improve Sample Cleanup Use SIL-IS Use SIL-IS Improve Sample Cleanup->Use SIL-IS Re-evaluate Method Re-evaluate Method Use SIL-IS->Re-evaluate Method Re-evaluate Method->Poor Peak Shape or Ion Suppression?

Caption: Troubleshooting logic for matrix effects.

References

Technical Support Center: Optimizing Mobile Phase for Voriconazole Metabolite Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the mobile phase for the separation of voriconazole and its metabolites using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating voriconazole and its metabolites?

A1: The main challenges stem from the structural similarities between voriconazole and its metabolites, particularly voriconazole N-oxide and hydroxy voriconazole. These similarities can lead to poor resolution and co-elution. Additionally, voriconazole is a basic compound, which can interact with residual silanol groups on silica-based columns, resulting in peak tailing.[1]

Q2: What are the most common stationary phases used for this separation?

A2: The most frequently used stationary phases are reversed-phase columns, with C18 being the most common.[2][3][4][5][6][7][8] Other stationary phases like Phenyl-Hexyl and ZORBAX SB-Aq have also been successfully employed to achieve alternative selectivity for voriconazole and its metabolites.

Q3: Which organic modifiers are typically used in the mobile phase?

A3: Acetonitrile and methanol are the two most common organic modifiers used for the separation of voriconazole and its metabolites.[2][3][4][5][7][9] The choice between them can significantly impact selectivity and resolution.

Q4: How does the pH of the mobile phase affect the separation?

A4: The mobile phase pH is a critical parameter. For a basic compound like voriconazole, a lower pH (typically between 2.5 and 4.5) can suppress the ionization of silanol groups on the column, reducing peak tailing.[4][10] However, the optimal pH will depend on the specific column and the desired separation of all metabolites. It is crucial to operate within the recommended pH range for the chosen column to avoid stationary phase degradation.

Q5: What is the role of a buffer in the mobile phase?

A5: A buffer is essential for maintaining a stable pH throughout the analysis, which is crucial for reproducible retention times and peak shapes.[2][3][5][7] Common buffers include phosphate[2][3][5][7] and ammonium acetate. The buffer concentration should be sufficient to control the pH but not so high as to cause precipitation.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem 1: Poor resolution between voriconazole and its N-oxide metabolite.

  • Question: My voriconazole and this compound peaks are not well separated. What should I try first?

  • Answer:

    • Adjust the Organic Modifier Percentage: A slight decrease in the percentage of the organic modifier (e.g., acetonitrile or methanol) will generally increase the retention time of both compounds, potentially improving resolution.

    • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. This can alter the selectivity of the separation.

    • Optimize the pH: Small adjustments to the mobile phase pH can influence the ionization state of the analytes and the stationary phase, thereby affecting resolution.

    • Consider a Different Stationary Phase: If the above steps do not provide adequate resolution, switching to a column with a different chemistry, such as a Phenyl-Hexyl phase, may offer the necessary selectivity.

Problem 2: Significant peak tailing for the voriconazole peak.

  • Question: The voriconazole peak in my chromatogram has a noticeable tail. How can I improve the peak shape?

  • Answer:

    • Lower the Mobile Phase pH: As voriconazole is a basic compound, reducing the pH of the mobile phase (e.g., to around 2.5-3.5) can protonate the molecule and minimize interactions with residual silanols on the column, leading to a more symmetrical peak.[4]

    • Use a Base-Deactivated Column: Employing a column that is specifically end-capped or designed for the analysis of basic compounds can significantly reduce peak tailing.

    • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine, to the mobile phase can mask the active silanol sites and improve peak shape. However, be aware that this can affect column longevity and detection sensitivity.

    • Check for Column Contamination: Peak tailing can also be a sign of a contaminated guard or analytical column. Try flushing the column with a strong solvent or replacing the guard column.

Problem 3: Co-elution of hydroxy voriconazole with another metabolite or impurity.

  • Question: I suspect my hydroxy voriconazole peak is co-eluting with another compound. How can I confirm and resolve this?

  • Answer:

    • Employ a Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, can often resolve co-eluting peaks by providing a wider range of elution strengths.

    • Modify the Mobile Phase Composition: Systematically vary the organic modifier type and percentage, as well as the pH, to see if the peaks can be separated.

    • Use a Different Wavelength: If your detector allows, try monitoring at a different wavelength where the interfering compound may have a lower absorbance. The typical detection wavelength for voriconazole and its metabolites is around 255-256 nm.[6]

    • Consider a Higher Resolution Column: Using a column with a smaller particle size or a longer length can increase the overall efficiency of the separation and may resolve the co-eluting peaks.

Data Presentation

The following tables summarize the impact of different mobile phase parameters on the separation of voriconazole and its related substances, based on published methods.

Table 1: Effect of Mobile Phase Composition on Retention Time and Resolution

Mobile Phase CompositionColumnAnalyteRetention Time (min)ResolutionReference
50 mM Ammonium Phosphate Dibasic (pH 6.0) : Acetonitrile (52:48, v/v)Agilent Zorbax SB-C18 (250 x 4.6 mm, 5 µm)Voriconazole~3.5> 4.0 (with impurities)[2]
Impurity A~4.4[2]
Impurity B~5.1[2]
Impurity C~6.8[2]
Impurity D~7.7[2]
20 mM Potassium Dihydrogen Phosphate : Methanol (35:65, v/v)Venusil XBP C18 (250 x 4.6 mm, 5 µm)Voriconazole Prodrug5.80> 1.5[3][9][11]
Voriconazole12.47[3][9][11]
0.05 M Potassium Dihydrogen Phosphate (pH 2.5) : Acetonitrile/Methanol (90:10, v/v) - GradientInertsil ODS 3V (150 x 4.6 mm, 5 µm)Voriconazole and ImpuritiesVaries with gradient> 2.0[4]
Water : Acetonitrile (40:60, v/v), pH 4.5 with Acetic AcidPhenomenex C18 (250 x 4.6 mm, 5 µm)VoriconazoleNot specifiedNot specified[8]
0.1% Formic Acid in Water : Methanol (70:30, v/v)InertSustain C18 (50 x 2.1 mm, 2 µm)This compoundNot specifiedNot specified[12]
VoriconazoleNot specified[12]

Experimental Protocols

Detailed Methodology for Mobile Phase Optimization

  • Initial Conditions:

    • Column: Start with a standard C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Begin with a linear gradient from 20% B to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: 256 nm.

    • Injection Volume: 10 µL of a standard mixture containing voriconazole, this compound, and hydroxy voriconazole.

  • Systematic Adjustments:

    • Organic Modifier:

      • If resolution is poor, decrease the initial percentage of Mobile Phase B and/or extend the gradient time.

      • If peaks are well-separated but the run time is long, increase the initial percentage of B or shorten the gradient time.

      • If selectivity is an issue, replace acetonitrile with methanol and repeat the gradient optimization.

    • pH:

      • Prepare Mobile Phase A with different pH values using a buffer (e.g., 20 mM potassium dihydrogen phosphate adjusted to pH 2.5, 3.5, and 4.5).

      • Run the optimized gradient with each pH to observe the effect on peak shape and resolution.

    • Buffer Concentration:

      • If peak shape is still suboptimal, especially at lower pH, consider increasing the buffer concentration (e.g., from 20 mM to 50 mM) to ensure adequate buffering capacity.

  • Evaluation Criteria:

    • Resolution: Aim for a resolution of >1.5 between all critical peak pairs.

    • Peak Tailing: The tailing factor for the voriconazole peak should ideally be less than 1.5.

    • Run Time: Strive for a reasonable analysis time without sacrificing resolution.

Mandatory Visualizations

Troubleshooting_Workflow cluster_start Start cluster_problem_identification Problem Identification cluster_troubleshooting_paths Troubleshooting Paths cluster_solutions Solutions cluster_evaluation Evaluation cluster_end End start Poor Separation of Voriconazole Metabolites problem Identify Specific Issue start->problem poor_resolution Poor Resolution problem->poor_resolution Resolution peak_tailing Peak Tailing problem->peak_tailing Peak Shape co_elution Co-elution problem->co_elution Peak Purity solution_resolution Adjust Organic Modifier % Change Organic Modifier Optimize pH poor_resolution->solution_resolution solution_tailing Lower Mobile Phase pH Use Base-Deactivated Column Add Competing Base peak_tailing->solution_tailing solution_coelution Use Gradient Elution Modify Mobile Phase Change Wavelength co_elution->solution_coelution evaluation Evaluate Separation (Resolution > 1.5, Tailing Factor < 1.5) solution_resolution->evaluation solution_tailing->evaluation solution_coelution->evaluation end_success Optimized Method evaluation->end_success Successful end_reiterate Re-evaluate Problem evaluation->end_reiterate Unsuccessful end_reiterate->problem

Caption: Troubleshooting workflow for optimizing the separation of voriconazole metabolites.

Experimental_Workflow cluster_setup Initial Setup cluster_optimization Mobile Phase Optimization cluster_evaluation Method Evaluation cluster_validation Validation setup Select Column (e.g., C18) Prepare Standard Mixture organic_modifier Optimize Organic Modifier (Acetonitrile vs. Methanol, %) setup->organic_modifier ph_buffer Optimize pH and Buffer (e.g., Phosphate, Formate) organic_modifier->ph_buffer evaluation Assess Resolution, Peak Shape, and Run Time ph_buffer->evaluation evaluation->organic_modifier Does Not Meet Criteria validation Method Validation (Accuracy, Precision, Linearity) evaluation->validation Meets Criteria

Caption: General experimental workflow for mobile phase optimization.

References

Technical Support Center: Stability-Indicating HPLC Method for Voriconazole N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Voriconazole N-Oxide. This resource is intended for researchers, scientists, and drug development professionals.

Experimental Protocol: Stability-Indicating HPLC Method Development

A detailed methodology for developing a stability-indicating HPLC method for this compound is provided below. This protocol is a comprehensive approach based on established practices for Voriconazole and its related substances.

Forced Degradation Studies

Forced degradation studies are essential to ensure the method's ability to separate this compound from its potential degradation products.

a. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

b. Stress Conditions:

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

  • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber.

c. Sample Preparation for Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase before injection into the HPLC system.

HPLC Method Parameters

The following are recommended starting parameters for the HPLC method. Optimization will likely be necessary.

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 40:60 v/v) with a pH modifier like 0.1% formic acid or a buffer (e.g., 20 mM phosphate buffer, pH 3.0)
Flow Rate 1.0 mL/min
Detection Wavelength 256 nm
Injection Volume 10 µL
Column Temperature 30°C
Method Validation

Validate the developed method according to ICH guidelines, including the following parameters:

  • Specificity: Assess the ability to unequivocally measure the analyte in the presence of its degradation products.

  • Linearity: Analyze a minimum of five concentrations over the expected range.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo matrix.

  • Precision: Evaluate repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: Intentionally vary method parameters (e.g., pH, mobile phase composition, flow rate) to assess the method's reliability.

Troubleshooting Guide

This guide addresses common issues encountered during the development and execution of the HPLC method for this compound.

IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing - Silanol interactions with the basic nitrogen in this compound- Column degradation- Sample overload- Use a mobile phase with a lower pH (e.g., 3.0) to protonate the analyte.- Employ an end-capped C18 column or a column with a different stationary phase.- Reduce the sample concentration.- Replace the column if it is old or has been used extensively with aggressive mobile phases.
Poor Resolution Between this compound and Degradants - Inappropriate mobile phase composition- Suboptimal pH- Modify the acetonitrile/water ratio. A lower percentage of acetonitrile will generally increase retention and may improve resolution.- Adjust the pH of the mobile phase. Small changes in pH can significantly impact the retention of ionizable compounds.- Consider a gradient elution method if isocratic elution is insufficient.
Baseline Drift - Column temperature fluctuations- Mobile phase not in equilibrium with the column- Contaminated mobile phase- Use a column oven to maintain a constant temperature.- Ensure the column is properly equilibrated with the mobile phase before starting the analysis.- Prepare fresh mobile phase and use high-purity solvents and reagents.
Ghost Peaks - Contamination in the injector or column- Impurities in the mobile phase- Flush the injector and column with a strong solvent (e.g., 100% acetonitrile or methanol).- Run a blank gradient to identify any contaminants in the system.- Use freshly prepared, high-quality mobile phase.
Irreproducible Retention Times - Inconsistent mobile phase preparation- Pump malfunction- Column aging- Prepare the mobile phase accurately and consistently.- Check the pump for leaks and ensure it is delivering a constant flow rate.- Replace the column if performance has deteriorated.

Frequently Asked Questions (FAQs)

Q1: What is the expected degradation pathway for this compound under photolytic stress?

A1: this compound is known to be photosensitive. Upon exposure to UVB radiation, it can convert to a photoproduct, which then undergoes further transformation to a more stable degradant.[1] This photoproduct has been identified and is a key degradant to monitor in photostability studies.

Q2: How does pH affect the chromatography of this compound?

A2: this compound is a weakly basic compound. The pH of the mobile phase will affect its ionization state and, consequently, its retention on a reversed-phase column. At lower pH values (e.g., below its pKa), it will be protonated and may exhibit different retention behavior and peak shape. Optimizing the mobile phase pH is crucial for achieving good chromatography.

Q3: Can I use a gradient elution method for this analysis?

A3: Yes, a gradient elution can be beneficial, especially if there is a wide polarity range among the degradation products. A gradient can help to elute all compounds with good peak shape and in a reasonable run time. A typical gradient might start with a lower percentage of organic solvent and gradually increase it.

Q4: What are the critical parameters to consider for method robustness?

A4: For robustness testing, you should evaluate the effect of small, deliberate variations in method parameters. Critical parameters to investigate include the pH of the mobile phase, the percentage of organic solvent, the column temperature, and the flow rate. The method is considered robust if these small changes do not significantly affect the analytical results.[2]

Q5: How can I confirm the identity of the degradation products?

A5: The identity of degradation products can be confirmed using mass spectrometry (MS) coupled with HPLC (LC-MS). The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can provide structural information about the degradants.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidative Oxidative Degradation stock->oxidative thermal Thermal Degradation stock->thermal photo Photodegradation stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc validation Method Validation hplc->validation

Caption: Experimental workflow for the development of a stability-indicating HPLC method.

degradation_pathway cluster_degradation Degradation Products VNO This compound acid_deg Acid Degradant(s) VNO->acid_deg Acidic Stress base_deg Base Degradant(s) VNO->base_deg Basic Stress ox_deg Oxidative Degradant(s) VNO->ox_deg Oxidative Stress photo_deg Photodegradation Product VNO->photo_deg Photolytic Stress

Caption: Potential degradation pathways of this compound under stress conditions.

References

impact of sample storage conditions on Voriconazole N-Oxide concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support resource provides guidance on the proper storage and handling of samples for the analysis of Voriconazole N-Oxide. Adherence to these protocols is critical for obtaining accurate and reliable data in research and clinical settings.

Frequently Asked Questions (FAQs)

Q1: My this compound concentrations are lower than expected. What could be the cause?

A1: Lower than expected concentrations of this compound are frequently due to degradation from improper sample storage. This metabolite is known to be unstable at room temperature.[1][2] Significant decreases in concentration can occur if samples are not cooled promptly after collection. For instance, one study reported a degradation of up to 81.1% in low concentration quality control (QC) samples after 120 hours at room temperature.[1][2] To mitigate this, it is imperative to cool samples to 2-8°C immediately after collection and freeze them at -20°C or lower as soon as possible.

Q2: What are the recommended storage temperatures for plasma or serum samples intended for this compound analysis?

A2: For short-term storage immediately following collection, samples should be kept at 2-8°C.[1][2] For long-term storage, samples should be stored at -20°C. These conditions help to minimize the degradation of this compound.

Q3: How many freeze-thaw cycles can my samples undergo before the concentration of this compound is affected?

A3: Studies have shown that this compound is relatively stable for up to four freeze-thaw cycles. One study found that after four cycles, the concentration of low and high QC samples was only 3.9% and 2.2% lower than the nominal concentration, respectively.

Q4: Can I leave my samples in the autosampler overnight?

A4: It is not recommended to leave samples in an autosampler for extended periods without adequate cooling. In one stability study, samples left in an autosampler at 10°C for 72 hours showed a decrease in concentration of 6.9% for low QC samples and 7.5% for high QC samples. If overnight runs are necessary, ensure the autosampler is capable of maintaining a temperature of 2-8°C.

Q5: Is this compound stability dependent on the sample matrix (e.g., plasma vs. whole blood)?

A5: While specific stability data in whole blood is less detailed in the provided search results, the general recommendation is to process blood samples to plasma or serum as soon as possible to minimize any potential enzymatic or chemical degradation that might occur in a more complex matrix. The stability data presented is primarily from serum or plasma samples.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or undetectable this compound levels in freshly processed samples. Degradation due to delayed cooling after collection.Ensure samples are placed on ice or refrigerated at 2-8°C immediately after collection.
Inconsistent results between replicate analyses of the same sample. Sample degradation during benchtop handling or in the autosampler.Minimize the time samples spend at room temperature. Use a cooled autosampler set to 2-8°C.
Significant decrease in concentration in stored samples. Improper long-term storage temperature.Verify that long-term storage freezers are maintained at a stable -20°C or colder.
Unexpected variability between samples from different collection time points. Inconsistent handling procedures between collections.Standardize the sample handling and storage protocol for all time points and personnel.

Experimental Protocols

Protocol for Evaluating the Stability of this compound in Human Serum

This protocol is based on methodologies described in the literature for assessing the stability of this compound under various conditions.

1. Preparation of Quality Control (QC) Samples:

  • Spike a stock solution of this compound in methanol into bovine or human serum to prepare low and high concentration QC samples.

  • Store these QC samples at -20°C until the stability study is initiated.

2. Stability Assessments:

  • Freeze-Thaw Stability:

    • Subject replicates of low and high QC samples to four freeze-thaw cycles.

    • A single cycle consists of freezing the samples at -20°C for at least 12 hours followed by thawing unassisted at room temperature.

    • After the fourth cycle, analyze the samples and compare the concentrations to freshly thawed control samples.

  • Room Temperature Stability:

    • Place replicates of low and high QC samples at room temperature (approximately 20-25°C).

    • Analyze the samples at specific time points (e.g., 0, 24, 48, 72, 96, and 120 hours).

    • Compare the concentrations to freshly prepared control samples at each time point.

  • Autosampler Stability:

    • Place replicates of low and high QC samples in an autosampler maintained at a specific temperature (e.g., 10°C).

    • Analyze the samples at various time intervals (e.g., 0, 24, 48, 72, 96, and 120 hours).

    • Compare the results to freshly prepared control samples.

3. Analytical Method:

  • Utilize a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound.

  • The method should include protein precipitation as an extraction method.

Quantitative Data Summary

The following tables summarize the stability of this compound under different storage conditions as reported in the literature.

Table 1: Stability of this compound at Room Temperature

Time (Hours)Concentration Change (Low QC)Concentration Change (High QC)
24-14.2%-6.2%
120-81.1%-84.1%

Data from a study where low and high QC samples were kept at room temperature.

Table 2: Stability of this compound in Autosampler at 10°C

Time (Hours)Concentration Change (Low QC)Concentration Change (High QC)
72-6.9%-7.5%

Data from a study where low and high QC samples were kept in an autosampler at 10°C.

Table 3: Freeze-Thaw Stability of this compound

Number of CyclesConcentration Change (Low QC)Concentration Change (High QC)
4-3.9%-2.2%

Data from a study where low and high QC samples underwent four freeze-thaw cycles.

Workflow Diagram

The following diagram illustrates the recommended workflow for sample handling and storage to ensure the stability of this compound.

G cluster_collection Sample Collection cluster_processing Immediate Processing cluster_storage Storage cluster_analysis Analysis Collect_Sample Collect Blood Sample Cool Cool to 2-8°C Collect_Sample->Cool Immediately Centrifuge Centrifuge to separate plasma/serum ShortTerm Short-term Storage (≤ 24 hours) at 2-8°C Centrifuge->ShortTerm Cool->Centrifuge LongTerm Long-term Storage (> 24 hours) at -20°C or colder ShortTerm->LongTerm Thaw Thaw Sample ShortTerm->Thaw LongTerm->Thaw Analyze Analyze using LC-MS/MS Thaw->Analyze

Caption: Recommended workflow for sample handling and storage.

References

Technical Support Center: Optimizing Mass Spectrometry for Voriconazole N-Oxide Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of Voriconazole N-Oxide using mass spectrometry. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended mass spectrometry parameters for the detection of this compound?

A1: For sensitive detection of this compound, a triple-quadrupole tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI) is recommended. The most commonly used multiple reaction monitoring (MRM) transition is m/z 366.1 → 224.1.[1][2] However, other transitions such as m/z 365.8 → 224.1 have also been successfully used.[1] For Voriconazole, the typical MRM transition is m/z 350.1 → 281.0.[1][2]

Q2: What is a suitable internal standard (IS) for the analysis of this compound?

A2: A stable isotope-labeled (SIL) internal standard is ideal for compensating for matrix effects and variations in instrument response. 13C2-2H3-voriconazole has been used as an internal standard for both voriconazole and voriconazole-N-oxide.[3][4] Alternatively, a structurally similar molecule like fluconazole or diazepam can be used if a SIL-IS is not available.[2][5]

Q3: What are the common sample preparation techniques for analyzing this compound in biological matrices?

A3: Protein precipitation is a simple and effective method for extracting this compound from plasma and serum samples.[1][3][6] This is typically performed using acetonitrile or methanol.[1][6][7] The supernatant after centrifugation can then be directly injected into the LC-MS/MS system.

Q4: How can I improve the chromatographic separation of this compound?

A4: Reverse-phase chromatography using a C18 column is the standard approach.[6][7] A gradient elution with a mobile phase consisting of an organic solvent (acetonitrile or methanol) and an aqueous solution containing a small amount of formic acid (typically 0.1%) generally provides good peak shape and resolution.[2][7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Signal Intensity for this compound Suboptimal ionization or fragmentation.Optimize the capillary voltage, heat block temperature, and desolvation line temperature in the ESI source. Fine-tune the collision energy for the m/z 366.1 → 224.1 transition to maximize the product ion signal.
Instability of the analyte.This compound is known to be unstable at room temperature.[3][4] Ensure samples are kept cool (2-8°C) after collection and during processing.[3] Minimize the time samples spend in the autosampler.
Matrix effects (ion suppression or enhancement).Use a stable isotope-labeled internal standard to compensate for matrix effects.[3][4] If not available, perform a matrix effect study by comparing the response of the analyte in neat solution versus post-extraction spiked matrix. Consider more rigorous sample cleanup if suppression is significant.
Poor Peak Shape Inappropriate mobile phase composition.Ensure the mobile phase contains an appropriate amount of organic solvent and that the pH is suitable for the analyte (formic acid is commonly used to improve protonation in positive ESI).[2][7][8]
Column degradation.Check the column performance with a standard mixture. If performance is poor, replace the column.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and additives. Flush the LC system thoroughly.
Interference from the sample matrix.Optimize the sample preparation method to remove more interfering compounds. Consider using a more selective MRM transition if co-eluting interferences are suspected.
Inconsistent Results Incomplete protein precipitation.Ensure the ratio of precipitation solvent to sample is sufficient (e.g., 3:1 or 4:1). Vortex the samples thoroughly and centrifuge at a high speed to ensure complete removal of precipitated proteins.
Variable injection volume.Check the autosampler for proper functioning and ensure there are no air bubbles in the syringe.

Experimental Protocols

Sample Preparation: Protein Precipitation
  • To 50 µL of plasma or serum sample, add 150 µL of ice-cold acetonitrile (or methanol) containing the internal standard.[6][7]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

A detailed example of a validated LC-MS/MS method is provided below.

Parameter Value
LC System Agilent 1290 Infinity II LC system[2]
Column Hypersil GOLD aQ column[1] or InertSustain C18 (2.1 mm id × 50 mm, 2 μm)[6][7]
Mobile Phase A 0.1% Formic acid in water[2][7]
Mobile Phase B Methanol[2][7] or Acetonitrile[1]
Flow Rate 0.2 - 0.6 mL/min[7][8]
Gradient Optimized to separate Voriconazole and this compound from matrix components.
Injection Volume 1 - 5 µL
MS System Triple-quadrupole tandem mass spectrometer[1]
Ionization Mode Electrospray Ionization (ESI), Positive[1][2][8]
MRM Transitions Voriconazole: m/z 350.1 → 281.0[1][2], this compound: m/z 366.1 → 224.1[4]
Internal Standard e.g., 13C2-2H3-voriconazole: m/z 355.1 → 284.0[4]

Quantitative Data Summary

The following tables summarize the performance characteristics of published LC-MS/MS methods for the quantification of this compound.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Analyte Matrix Linearity Range (ng/mL) LLOQ (ng/mL) Reference
This compoundHuman Plasma1 - 10001[1]
This compoundHuman Plasma50 - 1000050[6]
This compoundHuman Urine20 - 720020[8][9]
This compoundMicrodialysate4 - 40004

Table 2: Accuracy and Precision

Analyte Matrix Accuracy (% Bias) Precision (% CV) Reference
This compoundHuman Serum-1.0 to 3.84.0 to 10.8[3]
This compoundHuman PlasmaWithin ± 7.0< 3.6[10]
This compoundHuman Plasma, Ultrafiltrate, MicrodialysateMax deviation of 7.0≤ 11.8[11]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Plasma/Serum Sample add_is Add Internal Standard in Acetonitrile/Methanol sample->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection Transfer separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (ESI+, MRM) separation->detection integration Peak Integration detection->integration quantification Quantification using Calibration Curve integration->quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Signal Intensity? cause1 Suboptimal MS Parameters start->cause1 Yes cause2 Analyte Instability start->cause2 Yes cause3 Matrix Effects start->cause3 Yes solution1 Optimize Collision Energy & Source Parameters cause1->solution1 solution2 Keep Samples Cool (2-8°C) cause2->solution2 solution3 Use SIL-IS or Improve Sample Cleanup cause3->solution3

Caption: Troubleshooting logic for low signal intensity.

References

Validation & Comparative

A Guide to the Validation of an HPLC Method for Voriconazole N-Oxide Analysis in Accordance with FDA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation process for a High-Performance Liquid Chromatography (HPLC) method for the quantification of Voriconazole N-Oxide, a major metabolite of the antifungal agent Voriconazole. Adherence to Food and Drug Administration (FDA) guidelines for bioanalytical method validation is crucial for ensuring the reliability and accuracy of data in research and clinical settings. This document outlines the key validation parameters, presents a detailed experimental protocol, and compares the performance of a validated method.

FDA Guidelines for Bioanalytical Method Validation

The FDA provides comprehensive guidance for the validation of bioanalytical methods to ensure that they are suitable for their intended purpose.[1][2][3] The core parameters that must be evaluated include:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, and matrix components.[1]

  • Accuracy: The closeness of the determined value to the true value. It is typically assessed by analyzing samples with known concentrations and is expressed as a percentage of recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.

Experimental Protocol for HPLC Analysis of this compound

This protocol is based on established methods for the simultaneous determination of Voriconazole and this compound in biological matrices.[4]

1. Materials and Reagents:

  • Voriconazole and this compound reference standards

  • Internal Standard (e.g., a structurally similar compound not present in the sample)

  • HPLC-grade acetonitrile, methanol, and water

  • Phosphate buffer

  • Human plasma (or other relevant biological matrix)

2. Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or mass spectrometric detector.

  • Column: A reversed-phase C18 column (e.g., ODS column, 2.3 µm particle size).[4]

  • Mobile Phase: An isocratic mixture of acetonitrile, methanol, and phosphate buffer (e.g., 25:10:65 v/v/v).[4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV detection at an appropriate wavelength or tandem mass spectrometry (MS/MS) for higher sensitivity and specificity.

3. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare stock solutions of Voriconazole, this compound, and the internal standard in a suitable solvent (e.g., methanol).

  • Prepare calibration standards by spiking blank biological matrix with known concentrations of the analytes.

  • Prepare QC samples at low, medium, and high concentrations within the calibration range.

4. Sample Preparation:

  • Thaw frozen plasma samples at room temperature.

  • Perform protein precipitation by adding a precipitating agent like acetonitrile to the plasma sample.[4]

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and inject a specific volume into the HPLC system.

5. Method Validation Procedure:

  • Specificity: Analyze blank matrix samples from at least six different sources to assess for interfering peaks at the retention times of the analytes and the internal standard.

  • Linearity: Analyze a set of calibration standards (typically 5-8 concentrations) in triplicate. Plot the peak area ratio (analyte/internal standard) against the nominal concentration and determine the linearity using a weighted linear regression.

  • Accuracy and Precision: Analyze the QC samples (low, medium, and high) in at least five replicates on the same day (intra-day) and on three different days (inter-day). The accuracy should be within ±15% of the nominal value (±20% for the LLOQ), and the precision (RSD) should not exceed 15% (20% for the LLOQ).

  • Limit of Quantification (LLOQ): Determine the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Recovery: Compare the analyte response from extracted samples to the response of unextracted standards at the same concentration.

  • Stability: Evaluate the stability of the analytes in the biological matrix under various conditions, including short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.

Performance Comparison of a Validated HPLC Method

The following table summarizes the performance characteristics of a validated HPLC-UV method for the simultaneous determination of Voriconazole and this compound in human plasma, as described in the literature.[4]

Validation ParameterVoriconazoleThis compoundAcceptance Criteria (FDA)
Linearity Range 0.1 - 8.0 mg/L0.1 - 8.0 mg/LCorrelation coefficient (r²) > 0.99
Correlation Coefficient (r²) > 0.999> 0.999-
Intra-day Precision (%RSD) < 5%< 5%≤ 15%
Inter-day Precision (%RSD) < 7%< 7%≤ 15%
Accuracy (% Recovery) 95 - 105%95 - 105%85 - 115%
Lower Limit of Quantification (LLOQ) 0.1 mg/L0.1 mg/LSignal-to-noise ratio ≥ 5

Visualizing the Validation Workflow and Parameters

To better understand the logical flow of the HPLC method validation process and the relationship between the different validation parameters, the following diagrams are provided.

HPLC_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase define_purpose Define Method Purpose select_method Select Analytical Method (HPLC) define_purpose->select_method define_acceptance Define Acceptance Criteria select_method->define_acceptance prepare_materials Prepare Reagents & Standards define_acceptance->prepare_materials perform_validation Perform Validation Experiments prepare_materials->perform_validation analyze_data Analyze & Document Data perform_validation->analyze_data validation_report Prepare Validation Report analyze_data->validation_report

Caption: Workflow of the HPLC method validation process.

FDA_Validation_Parameters cluster_core Core Validation Parameters cluster_additional Additional Parameters Accuracy Accuracy Method Validated HPLC Method Accuracy->Method Precision Precision Precision->Method Specificity Specificity Specificity->Method Linearity Linearity & Range Linearity->Method LOQ LOD & LOQ LOQ->Method Robustness Robustness Robustness->Method Stability Stability Stability->Method

Caption: Key FDA validation parameters for an HPLC method.

References

A Comparative Guide to the Pharmacokinetics of Voriconazole and Its Major Metabolite, Voriconazole N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of the broad-spectrum antifungal agent Voriconazole and its primary metabolite, Voriconazole N-oxide. The information presented is supported by experimental data from peer-reviewed literature to aid in research and drug development.

Data Presentation: Comparative Pharmacokinetic Parameters

The pharmacokinetic properties of Voriconazole and this compound exhibit significant variability, influenced by factors such as genetic polymorphisms of metabolizing enzymes, particularly Cytochrome P450 2C19 (CYP2C19).[1][2] Voriconazole displays non-linear pharmacokinetics, primarily due to the saturation of its metabolism.[1]

Below is a summary of key pharmacokinetic parameters for Voriconazole and this compound, compiled from a study in adult patients undergoing peripheral stem cell transplantation.

Table 1: Steady-State Pharmacokinetic Parameters of Oral Voriconazole and this compound

ParameterVoriconazole (Mean ± SD)This compound (Mean ± SD)
Cmax (μg/mL) 3.5 ± 1.53.9 ± 1.1
Tmax (h) 2.8 ± 1.24.6 ± 2.1
AUC0-12 (μg·h/mL) 22.1 ± 10.333.7 ± 9.8
C12h (μg/mL) 1.8 ± 0.92.5 ± 0.8

Data sourced from a study in peripheral stem cell transplant patients receiving oral Voriconazole.[3]

Table 2: Median Plasma Concentrations and Metabolic Ratio

ParameterValue
Voriconazole Cmin (mg/L) 1.4 (IQR: 0.5-2.6)
This compound Cmin (mg/L) 2.5 (IQR: 1.6-3.4)
Metabolic Ratio [VRC]/[MVRC] 0.6 (IQR: 0.2-1.1)

IQR: Interquartile Range. Data from therapeutic drug monitoring in adult patients.[4]

Experimental Protocols

The following sections detail the methodologies employed in pharmacokinetic studies of Voriconazole and its N-oxide metabolite.

Study Design for Pharmacokinetic Analysis

A typical pharmacokinetic study design for Voriconazole involves an open-label, randomized, two-period crossover study in healthy volunteers or a population pharmacokinetic study in patients.[5][6]

  • Administration: Voriconazole is administered either intravenously (e.g., 200 mg infusion) or orally (e.g., 200 mg tablet).[6][7]

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. A common sampling schedule includes pre-dose, and at 0.25, 0.5, 0.75, 1.0, 1.5, 2.0, 2.5, 3.0, 4.0, 6.0, 8.0, 12, and 24 hours post-dose.[7]

  • Plasma Preparation: Plasma is separated from blood samples by centrifugation and stored at low temperatures (e.g., -20°C) until analysis.[8]

Analytical Methodology: HPLC-UV and LC-MS/MS

The quantification of Voriconazole and this compound in plasma is most commonly performed using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10][11]

1. Sample Preparation:

  • Protein Precipitation: A simple and common method for sample preparation is protein precipitation.[10] Plasma samples are typically mixed with a precipitating agent like acetonitrile or perchloric acid.[9][10] The mixture is then vortexed and centrifuged to pellet the precipitated proteins. The resulting supernatant, containing the analytes of interest, is collected for analysis.

2. Chromatographic Separation:

  • HPLC System: A standard HPLC system equipped with a C18 analytical column is used for separation.[9][10]

  • Mobile Phase: The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., phosphate buffer).[9] An isocratic elution, where the mobile phase composition remains constant, is often employed for a rapid analysis.[9]

  • Detection:

    • UV Detection: Voriconazole is detected by its absorbance of UV light at a specific wavelength, commonly 255 nm.[10]

    • MS/MS Detection: For higher sensitivity and selectivity, LC-MS/MS is used. Detection is performed using electrospray ionization in the positive ion multiple reaction monitoring mode.[11]

3. Quantification:

  • Calibration Curve: A calibration curve is generated using standard solutions of Voriconazole and this compound of known concentrations.[8]

  • Linearity: The method is validated to ensure linearity over a clinically relevant concentration range (e.g., 0.1 to 20 µg/mL for Voriconazole and 0.05 to 10 µg/mL for this compound).[11]

Mandatory Visualization

Metabolic Pathway of Voriconazole

Voriconazole is extensively metabolized in the liver, with less than 2% of the dose excreted unchanged.[2] The primary metabolic pathway is the N-oxidation of the pyrimidine ring to form this compound, a reaction primarily catalyzed by CYP2C19 and to a lesser extent by CYP3A4 and CYP2C9.[2][12] Voriconazole also undergoes hydroxylation of the methyl group, mediated by CYP3A4 and CYP2C19.[2] The resulting metabolites can be further glucuronidated.[2]

Voriconazole_Metabolism cluster_cyp CYP450 Enzymes Voriconazole Voriconazole N_Oxide This compound (Inactive) Voriconazole->N_Oxide N-oxidation Voriconazole->N_Oxide Voriconazole->N_Oxide Voriconazole->N_Oxide Hydroxy Hydroxy-voriconazole Voriconazole->Hydroxy Hydroxylation Voriconazole->Hydroxy Voriconazole->Hydroxy Dihydroxy Dihydroxy-voriconazole Hydroxy->Dihydroxy Hydroxylation Hydroxy->Dihydroxy Glucuronides Glucuronidated Metabolites Hydroxy->Glucuronides Glucuronidation Dihydroxy->Glucuronides Glucuronidation CYP2C19 CYP2C19 CYP2C19->Voriconazole CYP2C19->Voriconazole CYP2C19->Hydroxy CYP3A4 CYP3A4 CYP3A4->Voriconazole CYP3A4->Voriconazole CYP2C9 CYP2C9 CYP2C9->Voriconazole PK_Workflow cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_pk Pharmacokinetic Modeling DrugAdmin Drug Administration (Oral or IV) BloodSampling Serial Blood Sampling DrugAdmin->BloodSampling PlasmaPrep Plasma Preparation (Centrifugation) BloodSampling->PlasmaPrep SampleExtraction Sample Extraction (Protein Precipitation) PlasmaPrep->SampleExtraction HPLC HPLC or LC-MS/MS Analysis SampleExtraction->HPLC DataAnalysis Data Analysis (Concentration vs. Time) HPLC->DataAnalysis PK_Parameters Calculation of PK Parameters (AUC, Cmax, Tmax, etc.) DataAnalysis->PK_Parameters Phototoxicity_Pathway VNO This compound (in skin) ROS Reactive Oxygen Species (ROS) Generation VNO->ROS UVA UVA Light Exposure UVA->ROS DNA_Damage Oxidative DNA Damage (e.g., 8-oxoguanine) ROS->DNA_Damage Phototoxicity Phototoxicity / Photocarcinogenicity DNA_Damage->Phototoxicity

References

A Comparative Guide to LC-MS/MS and HPLC-UV Methods for the Quantification of Voriconazole N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for pharmacokinetic studies and therapeutic drug monitoring. Voriconazole, a broad-spectrum antifungal agent, is extensively metabolized to Voriconazole N-Oxide. The choice of analytical methodology for the simultaneous determination of Voriconazole and its major metabolite is critical for obtaining reliable data. This guide provides an objective comparison of two commonly employed analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), supported by experimental data from published studies.

This comparison guide delves into the experimental protocols and performance characteristics of both methods to assist researchers in selecting the most appropriate technique for their specific needs.

Data Presentation: A Side-by-Side Comparison

The performance of LC-MS/MS and HPLC-UV methods for the simultaneous analysis of Voriconazole and this compound is summarized in the tables below. The data highlights the key differences in sensitivity, linearity, and precision between the two techniques.

Table 1: Performance Characteristics of LC-MS/MS Method for Voriconazole and this compound

ParameterVoriconazoleThis compoundReference
Linearity Range (µg/mL)0.001 - 10.001 - 1[1]
Lower Limit of Quantification (LOQ) (ng/mL)11[1]
Accuracy (%)93.69 - 99.23-1.0 - 3.8[2][3]
Precision (%CV)Intra-day: 3.03 - 5.16, Inter-day: 0.93 - 5.664.0 - 10.8[2][3]
Recovery (%)Not explicitly statedNot explicitly stated

Table 2: Performance Characteristics of HPLC-UV Method for Voriconazole and this compound

ParameterVoriconazoleThis compoundReference
Linearity Range (mg/L)0.1 - 8.00.1 - 8.0[1]
Lower Limit of Quantification (LOQ) (mg/L)0.10.1[1]
Accuracy (%)93.0 - 10190.0 - 101[4]
Precision (%CV)2.41 - 6.320.80 - 11.6[4]
Recovery (%)>97.8Not explicitly stated[5]

Experimental Protocols

Detailed methodologies for both LC-MS/MS and HPLC-UV are crucial for reproducibility and for understanding the nuances of each technique.

LC-MS/MS Method

The LC-MS/MS method offers high sensitivity and selectivity, making it a powerful tool for bioanalysis.

Sample Preparation: A simple protein precipitation step is typically employed. To a 50 µL plasma sample, 150 µL of methanol or acetonitrile is added to precipitate proteins.[4] The sample is then vortexed and centrifuged. The resulting supernatant is injected into the LC-MS/MS system.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column, such as an InertSustain C18 (2.1 mm i.d. × 50 mm, 2 μm), is commonly used.[4]

  • Mobile Phase: A gradient or isocratic elution with a mixture of 0.1% formic acid in water and methanol is often utilized.[4] A typical mobile phase composition is 30:70 (0.1% formic acid in water:methanol).[4]

  • Flow Rate: A flow rate of 0.2 mL/min is generally maintained.[4]

  • Run Time: The total analytical run time is typically short, around 4-6 minutes.[1][4]

Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

  • MRM Transitions:

    • Voriconazole: m/z 350.1 → 281.0[1]

    • This compound: m/z 365.8 → 224.1[1]

HPLC-UV Method

The HPLC-UV method provides a more accessible and cost-effective alternative to LC-MS/MS, though with some trade-offs in sensitivity.

Sample Preparation: Similar to the LC-MS/MS method, protein precipitation is the standard sample preparation technique. Plasma specimens are deproteinized with acetonitrile.[1]

Chromatographic Conditions:

  • Column: An ODS (C18) column is typically used for separation.[1]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile, methanol, and a phosphate buffer is common. A representative mobile phase is a mixture of acetonitrile/methanol/phosphate buffer in a ratio of 25/10/65 (v/v/v).[1]

  • Flow Rate: A flow rate of 1.0 mL/min is often used.

  • Run Time: A rapid analysis time of around 4 minutes can be achieved.[1]

UV Detection:

  • Wavelength: Detection is typically performed at a wavelength of 256 nm.

Method Comparison Workflow

The following diagram illustrates the general experimental workflow for both the LC-MS/MS and HPLC-UV methods for the analysis of Voriconazole and this compound.

Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 HPLC-UV Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile/Methanol) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LCMS_Injection Injection Supernatant->LCMS_Injection HPLC_Injection Injection Supernatant->HPLC_Injection LCMS_Separation Chromatographic Separation (C18 Column) LCMS_Injection->LCMS_Separation MS_Detection Mass Spectrometric Detection (ESI+, MRM) LCMS_Separation->MS_Detection LCMS_Data Data Analysis MS_Detection->LCMS_Data Result_LCMS LC-MS/MS Results LCMS_Data->Result_LCMS Concentration Data HPLC_Separation Chromatographic Separation (ODS Column) HPLC_Injection->HPLC_Separation UV_Detection UV Detection (256 nm) HPLC_Separation->UV_Detection HPLC_Data Data Analysis UV_Detection->HPLC_Data Result_HPLC HPLC-UV Results HPLC_Data->Result_HPLC Concentration Data

Caption: Experimental workflow for LC-MS/MS and HPLC-UV analysis.

Conclusion

Both LC-MS/MS and HPLC-UV methods are capable of the simultaneous quantification of Voriconazole and this compound in plasma. The choice between the two techniques will largely depend on the specific requirements of the study.

LC-MS/MS is the superior method in terms of sensitivity and selectivity, with a significantly lower limit of quantification.[1] This makes it the ideal choice for studies requiring the detection of very low concentrations of the analytes, such as in pharmacokinetic studies with low dosage regimens or in matrices with significant interference.

HPLC-UV , on the other hand, offers a more accessible and cost-effective solution. While less sensitive than LC-MS/MS, its limit of quantification is often sufficient for therapeutic drug monitoring where plasma concentrations are expected to be within a certain range.[1] The simplicity of the instrumentation and the lower operational costs make it a practical choice for routine clinical analysis.

Ultimately, researchers must weigh the need for high sensitivity and selectivity against practical considerations such as cost and accessibility when selecting the appropriate analytical method for the quantification of Voriconazole and its N-Oxide metabolite. This guide provides the foundational data to make an informed decision based on the specific analytical challenges and goals of the research.

References

comparing Voriconazole N-Oxide levels in different patient populations

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Voriconazole N-Oxide levels across diverse patient populations reveals significant variability influenced by factors such as age, genetic makeup, and organ function. Voriconazole, a broad-spectrum triazole antifungal agent, is primarily metabolized in the liver to its major, inactive metabolite, this compound. Understanding the plasma concentrations of this metabolite is crucial for optimizing therapeutic efficacy and minimizing toxicity.

Influence of Genetic Polymorphisms

The metabolism of voriconazole is heavily dependent on the cytochrome P450 enzyme system, particularly CYP2C19.[1][2] Genetic variations in the CYP2C19 gene lead to different metabolic phenotypes, which in turn affect the plasma concentrations of both voriconazole and its N-oxide metabolite.

A prospective study involving 95 patients demonstrated a clear trend where individuals homozygous for the slow metabolizer allele (2/2) of CYP2C19 had higher average voriconazole levels (4.3 vs 2.5 μg/mL) and consequently lower this compound levels (1.6 vs 2.5 μg/mL) compared to those with other genotypes.[3][4][5] This inverse relationship underscores the impact of metabolic rate on the drug and metabolite concentrations. Conversely, adults with CYP2C19 rapid or ultrarapid metabolizer phenotypes are more likely to have subtherapeutic voriconazole concentrations.[6][7]

Comparison of Voriconazole and this compound Levels by CYP2C19 Genotype

CYP2C19 PhenotypePatient PopulationVoriconazole Level (μg/mL)This compound Level (μg/mL)Source
**Poor Metabolizer (2/2)Adults4.3 (Average)1.6 (Average)[3][4][5]
Other Genotypes Adults2.5 (Average)2.5 (Average)[3][4][5]
Rapid/Ultrarapid Metabolizer Adults2.86 ± 2.3Not specified[6]
Normal/Intermediate Metabolizer Adults4.26 ± 2.2Not specified[6]

Pediatric vs. Adult Populations

Age is a significant determinant of voriconazole metabolism. Children exhibit a higher capacity for eliminating voriconazole, leading to lower plasma concentrations compared to adults when administered equivalent weight-based doses.[8][9] This is attributed to increased metabolism in pediatric patients.[8] Consequently, higher doses are often required in children to achieve therapeutic exposure comparable to that in adults.[10][11] For instance, an intravenous (IV) dose of 7 mg/kg in children is needed to match the exposure of a 4 mg/kg IV dose in adults.[11][12] The nonlinearity of voriconazole pharmacokinetics is also less pronounced in children than in adults.[12]

Impact of Hepatic and Renal Function

As voriconazole is primarily metabolized by the liver, hepatic dysfunction significantly impairs its clearance, potentially leading to elevated drug levels and increased risk of toxicity.[13][14] Studies have shown that factors influencing liver function, such as total bile acid (TBA) levels, can be associated with voriconazole trough concentrations.[15][16] In elderly patients, direct bilirubin (DBIL), albumin, and estimated glomerular filtration rate (eGFR) were identified as influencing factors for voriconazole concentrations.[16]

While oral voriconazole does not typically require dose adjustments for renal insufficiency due to minimal renal clearance, the intravenous formulation contains a solubilizing agent, sulfobutylether-beta-cyclodextrin (SBECD), which can accumulate in patients with significant renal dysfunction.[17][18] Therefore, intravenous administration is not recommended for patients with a creatinine clearance below 50 mL/minute.[18]

Experimental Protocols

The quantification of voriconazole and this compound in plasma or serum is predominantly performed using High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[19][20][21][22]

Sample Preparation: Protein Precipitation

A common and rapid method for sample preparation is protein precipitation.

  • Sample Collection : Collect blood samples in appropriate tubes (e.g., EDTA or lithium heparin).[1][21]

  • Plasma Separation : Centrifuge the blood samples to separate the plasma.[1]

  • Precipitation : Add an organic solvent like acetonitrile or methanol to a small volume of plasma (e.g., 50-100 μL) to precipitate proteins.[19][20][23]

  • Centrifugation : Centrifuge the mixture to pellet the precipitated proteins.

  • Analysis : Inject the resulting supernatant directly into the analytical system.[19]

Analytical Method: LC-MS/MS

LC-MS/MS offers high sensitivity and specificity for the simultaneous quantification of voriconazole and its metabolites.

  • Chromatographic Separation : The sample is injected into an LC system. Separation is typically achieved on a C18 column using a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution with a modifier like formic acid.[20][24]

  • Mass Spectrometry Detection : The eluent from the LC column is introduced into a mass spectrometer. Detection is performed using electrospray ionization (ESI) in the positive ion multiple reaction monitoring (MRM) mode, which allows for specific and sensitive quantification of the target analytes.[20][24]

  • Quantification : Calibration curves are generated using standards of known concentrations to quantify the levels of voriconazole and this compound in the patient samples.[20][24] The linear range for voriconazole is often cited as 0.1 to 20 μg/mL, and for this compound, 0.05 to 10 μg/mL.[20][24]

Visualizations

The following diagrams illustrate key processes and relationships in the study of voriconazole metabolism.

Voriconazole_Metabolism cluster_liver Hepatic Metabolism Voriconazole Voriconazole CYP2C19 CYP2C19 (Primary) Voriconazole->CYP2C19 N-oxidation CYP3A4 CYP3A4 Voriconazole->CYP3A4 CYP2C9 CYP2C9 Voriconazole->CYP2C9 N_Oxide This compound (Major Metabolite) Other_Metabolites Other Minor Metabolites (e.g., Hydroxy-voriconazole) CYP2C19->N_Oxide CYP3A4->Other_Metabolites CYP2C9->Other_Metabolites

Caption: Metabolic pathway of Voriconazole in the liver.

TDM_Workflow Start Patient Blood Sample (Plasma) Prep Sample Preparation (Protein Precipitation) Start->Prep 1. Analysis LC-MS/MS Analysis Prep->Analysis 2. Inject Supernatant Quant Quantification (Voriconazole & N-Oxide) Analysis->Quant 3. Generate Data Report Report Results Quant->Report 4.

Caption: Experimental workflow for Voriconazole TDM.

Genotype_Effect cluster_phenotypes Metabolizer Phenotype cluster_levels Expected Plasma Levels Genotype CYP2C19 Genotype PM Poor Metabolizer (e.g., 2/2) Genotype->PM RM Rapid/Ultra-rapid Metabolizer (e.g., 1/17, 17/17) Genotype->RM PM_V High Voriconazole PM->PM_V PM_N Low N-Oxide PM->PM_N RM_V Low Voriconazole RM->RM_V RM_N High N-Oxide RM->RM_N

Caption: Effect of CYP2C19 genotype on drug levels.

References

A Comparative Guide to the Inter-laboratory Measurement of Voriconazole N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantification of Voriconazole N-Oxide, the primary metabolite of the antifungal agent Voriconazole. The information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The data presented is compiled from published literature, offering a third-party, objective comparison of various analytical methods.

Metabolic Pathway of Voriconazole

Voriconazole is extensively metabolized in the liver, with less than 2% of the drug excreted unchanged in the urine[1][2][3]. The major circulating metabolite is this compound, which has minimal antifungal activity[1][2][4]. The formation of this compound is primarily mediated by the cytochrome P450 enzymes CYP2C19, CYP3A4, and to a lesser extent, CYP2C9[1][2][4][5]. Additionally, the flavin-containing monooxygenase (FMO) family of enzymes contributes to its formation[1][4][6]. It is estimated that CYP enzymes are responsible for approximately 75% of the total metabolism of voriconazole, with FMOs accounting for the remaining 25%[1][4][6].

Voriconazole_Metabolism cluster_enzymes Metabolizing Enzymes Voriconazole Voriconazole N_Oxide This compound (Major Metabolite) Voriconazole->N_Oxide N-oxidation Other_Metabolites Other Minor Metabolites Voriconazole->Other_Metabolites Hydroxylation, etc. CYP2C19 CYP2C19 (Primary) CYP2C19->N_Oxide CYP3A4 CYP3A4 CYP3A4->N_Oxide CYP2C9 CYP2C9 CYP2C9->N_Oxide FMO FMO FMO->N_Oxide

Caption: Metabolic pathway of Voriconazole to its major metabolite, this compound.

Comparison of Analytical Methods for this compound Quantification

The accurate measurement of this compound is crucial for understanding the pharmacokinetics of the parent drug. Various analytical methods have been developed and validated for this purpose. The following tables summarize the performance characteristics of several published liquid chromatography-based methods.

Table 1: Performance of LC-MS/MS Methods for this compound Quantification in Human Plasma/Serum
Parameter Method 1[7] Method 2[8][9] Method 3[10] Method 4[11]
Matrix PlasmaSerumPlasmaPlasma/Blood
Linearity Range (µg/mL) 0.05 - 100.05 - 10Not Specified>0.03 (LLOQ)
Lower Limit of Quantification (µg/mL) 0.050.1Not Specified0.03
Intra-day Precision (%CV) < 4.24.0 - 10.8Not SpecifiedNot Specified
Inter-day Precision (%CV) < 4.24.0 - 10.8Not SpecifiedNot Specified
Accuracy (%) ± 8.0-1.0 to 3.8Not SpecifiedNot Specified
Recovery (%) 97.0 - 110.6Not SpecifiedNot SpecifiedNot Specified
Table 2: Performance of HPLC-UV Methods for this compound Quantification in Human Plasma
Parameter Method 1[12] Method 2[13]
Matrix PlasmaPlasma
Linearity Range (µg/mL) 0.1 - 8.00.31 - 10.0
Lower Limit of Quantification (µg/mL) 0.10.30
Precision (%CV) Not Specified0.80 - 11.6
Accuracy (%) Not Specified90.0 - 101
Recovery (%) Not SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of experimental results. Below are summaries of the experimental protocols for the cited analytical methods.

Experimental Workflow: LC-MS/MS Analysis of this compound

The general workflow for the quantification of this compound in biological samples using LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.

LCMSMS_Workflow Start Biological Sample (Plasma, Serum, Urine) Precipitation Protein Precipitation (e.g., Acetonitrile, Methanol) Start->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (e.g., C18 Column) Injection->Separation Detection Mass Spectrometric Detection (e.g., ESI+, MRM) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: A generalized workflow for the LC-MS/MS analysis of this compound.

Detailed Methodologies

LC-MS/MS Method 1 (Human Plasma)[7]

  • Sample Preparation: 50 µL of plasma was deproteinized with methanol.

  • Chromatography: An InertSustain C18 column (2.1 mm x 50 mm, 2 µm) was used with a mobile phase of 30:70 (0.1% formic acid in water:methanol) at a flow rate of 0.2 mL/min.

  • Detection: Electrospray ionization in positive ion multiple reaction monitoring (MRM) mode.

  • Analysis Time: 4 minutes.

LC-MS/MS Method 2 (Human Serum)[8][9]

  • Sample Preparation: Protein precipitation was used as the extraction method.

  • Internal Standard: ¹³C₂-²H₃-voriconazole was used as a stable isotopically labeled internal standard.

  • Chromatography: A 50 mm x 2.1 mm C18, 5-µm HyPURITY Aquastar analytical column was used.

  • Detection: LC-MS/MS.

HPLC-UV Method 1 (Human Plasma)[12]

  • Sample Preparation: Plasma specimens were deproteinized with acetonitrile.

  • Chromatography: An ODS column (2.3-µm particles) with an isocratic mobile phase of acetonitrile/methanol/phosphate buffer (25/10/65, v/v/v).

  • Detection: UV detection.

  • Analysis Time: 4 minutes.

HPLC-UV Method 2 (Human Plasma)[13]

  • Chromatography: Mobile phase consisted of a 60/40 (v/v) mixture of acetonitrile and water at a flow rate of 1 mL/min.

  • Detection: UV detector set at 260 nm.

  • Analysis Time: 12 minutes.

Inter-laboratory Proficiency

While a formal inter-laboratory comparison program for this compound specifically was not identified in the public literature, a proficiency testing program for azole antifungals, including Voriconazole, has been established[14]. The results of this program for the parent drug, Voriconazole, showed that 82% of the 57 analyses were within the predefined range of 80% to 120% of the weighed-in concentrations[14]. This highlights the general need for and utility of such programs to ensure the accuracy and comparability of results across different laboratories. The development of a similar program for this compound would be beneficial to the research community.

References

Voriconazole N-Oxide vs. Hydroxyvoriconazole: A Comparative Guide to Metabolic Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – In the landscape of therapeutic drug monitoring (TDM) for the antifungal agent voriconazole, the choice of metabolic biomarker is critical for optimizing patient outcomes. This guide provides a comprehensive comparison of two key metabolites, voriconazole N-oxide and hydroxyvoriconazole, as indicators of voriconazole metabolism, offering valuable insights for researchers, scientists, and drug development professionals.

Voriconazole, a first-line treatment for invasive fungal infections, exhibits significant inter-individual pharmacokinetic variability, primarily due to its metabolism by the polymorphic cytochrome P450 enzymes, particularly CYP2C19.[1][2] This variability can lead to sub-therapeutic levels, risking treatment failure, or toxic accumulation, increasing the likelihood of adverse events. Consequently, monitoring voriconazole metabolism is crucial for personalized dosing strategies. This compound is the major metabolite, while hydroxyvoriconazole is another product of its biotransformation.[3][4] This guide evaluates their respective utility as biomarkers of metabolic activity.

Quantitative Data Summary

The following table summarizes key quantitative data comparing this compound and hydroxyvoriconazole, drawing from studies that have simultaneously quantified these metabolites.

ParameterThis compoundHydroxyvoriconazoleSource
Mean Serum Concentration (± SE) 2.3 ± 1.3 µg/mL0.067 ± 0.072 µg/mL[3]
Primary Metabolizing Enzymes CYP2C19, CYP3A4, CYP2C9CYP3A4[4]
Correlation with CYP2C19 Genotype Strong inverse correlation with poor metabolizer status (lower N-oxide levels in poor metabolizers)Weaker correlation; may become a more important pathway in CYP2C19 poor metabolizers[3][4]
Metabolic Ratio (Metabolite/Voriconazole) Utilized to assess metabolic phenotypeLess commonly used as a primary metabolic ratio[2]

Experimental Protocols

Detailed methodologies are essential for the accurate quantification of voriconazole and its metabolites. The most common analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Simultaneous Quantification of Voriconazole and its Metabolites by LC-MS/MS

This method allows for the sensitive and specific measurement of voriconazole, this compound, and hydroxyvoriconazole in plasma or urine.[5][6]

  • Sample Preparation: A simple protein precipitation step is typically employed. Plasma or urine samples (e.g., 50 µL) are mixed with a protein precipitating agent like methanol or acetonitrile, often containing an internal standard (e.g., voriconazole-d3 and voriconazole-d3 N-oxide).[5][6] The mixture is then centrifuged to pellet the precipitated proteins, and the supernatant is collected for analysis.

  • Chromatographic Separation: The supernatant is injected into an LC system. A C18 reverse-phase column is commonly used for separation.[5] A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile) is employed to separate the parent drug and its metabolites.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for voriconazole, this compound, hydroxyvoriconazole, and the internal standards.

High-Performance Liquid Chromatography (HPLC) with UV Detection

While generally less sensitive than LC-MS/MS, HPLC with UV detection is a robust and more accessible method for TDM of voriconazole.

  • Sample Preparation: Similar to LC-MS/MS, sample preparation often involves protein precipitation or liquid-liquid extraction.

  • Chromatographic Separation: A C18 column is typically used with an isocratic or gradient mobile phase, commonly a mixture of a buffer (e.g., ammonium phosphate) and an organic solvent (e.g., acetonitrile).[7]

  • UV Detection: The separated compounds are detected by a UV detector at a specific wavelength, typically around 256 nm.[8]

Metabolic Pathway of Voriconazole

The following diagram illustrates the primary metabolic pathways of voriconazole.

Voriconazole_Metabolism cluster_CYP450 CYP450 Enzymes Voriconazole Voriconazole Voriconazole_N_Oxide This compound (Major Metabolite) Voriconazole->Voriconazole_N_Oxide N-oxidation Hydroxyvoriconazole Hydroxyvoriconazole Voriconazole->Hydroxyvoriconazole Hydroxylation Other_Metabolites Other Minor Metabolites Voriconazole->Other_Metabolites CYP2C19 CYP2C19 (Major) CYP2C19->Voriconazole_N_Oxide CYP3A4 CYP3A4 CYP3A4->Voriconazole_N_Oxide CYP3A4->Hydroxyvoriconazole CYP2C9 CYP2C9 (Minor) CYP2C9->Voriconazole_N_Oxide

Caption: Metabolic pathway of voriconazole highlighting the formation of major metabolites.

Comparison and Recommendations

This compound stands out as the more robust and clinically relevant biomarker for assessing voriconazole metabolism. Its status as the major metabolite means its concentration is significantly higher and more readily detectable than hydroxyvoriconazole.[3] The metabolic ratio of this compound to the parent drug has been investigated as a tool to phenotype patient's metabolic capacity, which can be particularly useful in guiding dose adjustments.[2] Furthermore, a clear trend exists between CYP2C19 genotype and this compound levels; poor metabolizers exhibit lower N-oxide concentrations, providing a functional readout of genetic polymorphisms.[3]

Hydroxyvoriconazole , while a product of voriconazole metabolism, is present at much lower concentrations in the serum.[3] Its formation is primarily mediated by CYP3A4.[4] While some research suggests that the 4-hydroxyvoriconazole pathway may become more significant in individuals with poor CYP2C19 function, its utility as a primary biomarker is limited by its low abundance and weaker correlation with the predominant metabolic pathway.[4]

References

A Comparative Guide to the Validation of Voriconazole N-Oxide Assays: Specificity and Selectivity in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantification of Voriconazole N-oxide (VNO), the major metabolite of the antifungal agent Voriconazole (VRC). The focus is on the validation of assay specificity and selectivity, crucial parameters for accurate pharmacokinetic and therapeutic drug monitoring studies. This document summarizes key performance data from published literature and provides detailed experimental protocols to aid researchers in selecting and implementing the most suitable assay for their needs.

Introduction to this compound Analysis

Voriconazole is a triazole antifungal drug with a narrow therapeutic window, making therapeutic drug monitoring (TDM) essential for optimizing efficacy and minimizing toxicity. As VNO is the primary metabolite, its accurate measurement is critical for understanding the complete pharmacokinetic profile of Voriconazole. Various analytical methods, predominantly based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV), have been developed and validated for the simultaneous determination of VRC and VNO in biological matrices. This guide will delve into the specifics of these assays, with a particular emphasis on the validation of their specificity and selectivity.

Comparison of Validated Assays for this compound

The performance of an analytical assay is defined by several key validation parameters. The following tables summarize the quantitative data for various published methods, allowing for a direct comparison of their capabilities.

Table 1: Specificity and Selectivity of this compound Assays
Method Matrix Specificity Assessment Interference from Voriconazole Cross-reactivity with other metabolites/drugs Reference
LC-MS/MSHuman PlasmaChromatograms of blank plasma from six individuals showed no interfering peaks at the retention times of VNO and the internal standard (IS).[1][2]Not explicitly stated, but the chromatographic separation and specific mass transitions used in MS/MS minimize this risk.Not explicitly detailed.[1][2]
LC-MS/MSHuman Plasma, Ultrafiltrate, MicrodialysateThe method was validated according to the European Medicines Agency guideline, which includes rigorous specificity testing.[3][4]Chromatographic separation and distinct precursor-to-product ion transitions for VRC (m/z 350 → 281) and VNO (m/z 366 → 224) ensure no interference.Not explicitly detailed in the abstract.[3][5]
HPLC-UVHuman PlasmaThe method demonstrated good linearity, suggesting a lack of significant interfering peaks from the matrix.[6]The analytes were chromatographically separated, with a total run time of 4 minutes.[6]Not explicitly detailed.[6]
LC-MS/MSHuman SerumSelectivity was confirmed by analyzing blank human serum, with no significant interference observed at the retention times of the analytes and the internal standard.[7]The use of a stable isotopically labeled internal standard and specific mass transitions enhances selectivity against the parent drug.[7]Not explicitly detailed.[7]
Table 2: Key Performance Characteristics of this compound Assays
Method Linearity Range (µg/mL) Lower Limit of Quantification (LLOQ) (µg/mL) Intra-day Accuracy (%) Inter-day Accuracy (%) Intra-day Precision (% CV) Inter-day Precision (% CV) Reference
LC-MS/MS0.05 - 100.05± 7.0± 8.0≤ 3.6≤ 4.2[1][2]
LC-MS/MS0.005 - 5 (plasma)0.005 (plasma)Within ± 15Within ± 15≤ 15≤ 15[3][4][5]
HPLC-UV0.1 - 8.00.1Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]
LC-MS/MSNot Specified0.1-1.0 to 3.8-1.0 to 3.84.0 to 10.84.0 to 10.8[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical assays. Below are representative experimental protocols for the analysis of this compound.

LC-MS/MS Method for VNO in Human Plasma

This protocol is based on a method developed for the simultaneous quantitation of VRC and VNO in human plasma.[1][2]

Sample Preparation:

  • To 50 µL of plasma, add 50 µL of internal standard solution and 200 µL of methanol.

  • Vortex the mixture for 10 seconds.

  • Centrifuge at 9,600 x g for 3 minutes at 20°C.

  • Inject 1 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography:

  • Column: InertSustain C18 (2.1 mm i.d. × 50 mm, 2 µm)

  • Mobile Phase: 30:70 (v/v) mixture of 0.1% formic acid in water and methanol

  • Flow Rate: 0.2 mL/min

  • Column Temperature: Not specified

  • Run Time: 4 minutes

Tandem Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 366.00 → 224.05

    • Voriconazole: m/z 350.00 → 224.05

    • Internal Standard: m/z 294.00 → 70.10

  • Collision Energy: -16.0 V for VNO, -19.0 V for VRC, -21.0 V for IS

HPLC-UV Method for VNO in Human Plasma

This protocol provides a simpler alternative to LC-MS/MS, though it may have limitations in terms of sensitivity and selectivity.[6]

Sample Preparation:

  • Deproteinize plasma specimens with acetonitrile.

  • Inject the supernatant into the HPLC-UV system.

High-Performance Liquid Chromatography:

  • Column: ODS column (2.3 µm particles)

  • Mobile Phase: Isocratic mixture of acetonitrile/methanol/phosphate buffer (25/10/65, v/v/v)

  • Flow Rate: Not specified

  • Detection: UV detection (wavelength not specified)

  • Run Time: 4 minutes

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in the analytical methods.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (50 µL) Add_IS_MeOH Add IS & Methanol Plasma->Add_IS_MeOH Vortex Vortex Add_IS_MeOH->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject Supernatant (1 µL) Supernatant->Injection LC_Separation LC Separation (C18 Column) Injection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of this compound.

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis Plasma Plasma Sample Deproteinization Deproteinize with Acetonitrile Plasma->Deproteinization Supernatant Collect Supernatant Deproteinization->Supernatant Injection Inject Supernatant Supernatant->Injection HPLC_Separation HPLC Separation (ODS Column) Injection->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection Data_Analysis Data Analysis UV_Detection->Data_Analysis

Caption: Workflow for HPLC-UV analysis of this compound.

Conclusion

The choice of an analytical method for this compound quantification depends on the specific requirements of the study. LC-MS/MS methods generally offer superior sensitivity, specificity, and selectivity, making them the gold standard for pharmacokinetic studies and TDM.[1][2][3][4][7] The high specificity of LC-MS/MS is achieved through a combination of chromatographic separation and the use of specific precursor-to-product ion transitions in MRM mode, which minimizes the risk of interference from the parent drug, other metabolites, and endogenous plasma components.[1][2][5]

HPLC-UV methods provide a more accessible and cost-effective alternative, suitable for routine analysis where high sensitivity is not a primary concern.[6] However, the potential for interference is higher with UV detection, and careful validation of specificity is paramount.

Researchers should carefully consider the performance characteristics summarized in this guide to select the most appropriate assay for their research or clinical needs. The detailed protocols and workflows provided herein should facilitate the successful implementation and validation of these methods.

References

Navigating the Analytical Landscape: A Comparative Guide to Voriconazole N-Oxide Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of drug metabolites is paramount. This guide provides a comprehensive comparison of analytical methods for the quantification of Voriconazole N-Oxide, the major metabolite of the antifungal agent Voriconazole. We delve into the accuracy, precision, and experimental protocols of commonly employed techniques, offering a clear perspective to aid in methodological selection.

The therapeutic efficacy and safety of Voriconazole are closely linked to its plasma concentrations, which can be significantly influenced by the metabolism to its N-oxide form. Therefore, robust analytical methods for the simultaneous quantification of both parent drug and metabolite are crucial for therapeutic drug monitoring and pharmacokinetic studies. The two predominant analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Performance Comparison of Quantification Methods

The choice of analytical method often depends on the required sensitivity, selectivity, and the available instrumentation. Below is a summary of the performance characteristics of various validated methods for this compound quantification.

MethodMatrixLinearity Range (µg/mL)Accuracy (%)Precision (% CV)Lower Limit of Quantification (LLOQ) (µg/mL)Reference
LC-MS/MS Human Plasma0.05 - 10Intra-day: ± 7.0Inter-day: ± 8.0Intra-day: ≤ 3.6Inter-day: ≤ 4.20.05[1]
LC-MS/MS Human Plasma0.001 - 1Within acceptable limitsWithin acceptable limits0.001[2]
LC-MS/MS Human SerumTherapeutic Range-1.0 to 3.84.0 - 10.8Not Specified[3]
LC-MS/MS Plasma, Ultrafiltrate, Microdialysate0.005 - 5 (Plasma)0.004 - 4 (Microdialysate)Maximum mean deviation of 7.0%≤ 11.80.005 (Plasma)0.004 (Microdialysate)[4][5]
HPLC-UV Human Plasma0.1 - 8.0Not SpecifiedNot Specified0.1[6]
HPLC-UV Human Plasma0.31 - 10.090.0 - 1010.80 - 11.60.30[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Herein, we provide generalized experimental protocols for the LC-MS/MS and HPLC-UV methods based on published studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method offers high sensitivity and selectivity, making it the gold standard for bioanalytical quantification.

1. Sample Preparation:

  • Protein Precipitation: A simple and common method involves the precipitation of plasma proteins by adding a solvent like acetonitrile or methanol.[2][3][8]

  • Procedure: To a small volume of plasma (e.g., 50 µL), an internal standard is added, followed by the precipitating solvent.[8] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is collected for analysis.[3]

2. Chromatographic Separation:

  • Column: A reversed-phase C18 column is frequently used for separation.[8][9]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[9] The separation is often achieved using a gradient or isocratic elution.

  • Flow Rate: Flow rates are typically in the range of 0.2-0.4 mL/min.[9]

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly employed.[8][9]

  • Detection Mode: The analysis is performed in the Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.[2]

  • MRM Transitions: For this compound, a common precursor-product ion pair is m/z 366 → 224.[10]

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Method

The HPLC-UV method is a more accessible and cost-effective alternative to LC-MS/MS, suitable for routine therapeutic drug monitoring.

1. Sample Preparation:

  • Protein Precipitation: Similar to the LC-MS/MS method, protein precipitation with acetonitrile is a standard procedure.[6][7]

2. Chromatographic Separation:

  • Column: An ODS (C18) column is typically used.[6]

  • Mobile Phase: An isocratic mobile phase, for instance, a mixture of acetonitrile, methanol, and a phosphate buffer, is often used.[6]

  • Flow Rate: A flow rate of around 1 mL/min is common.[7]

3. UV Detection:

  • Wavelength: The detection wavelength is typically set around 255-260 nm.[7]

Workflow and Pathway Visualizations

To better illustrate the analytical process, the following diagrams outline the general workflow for this compound quantification and the metabolic pathway of Voriconazole.

General Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing sample Biological Matrix (Plasma/Serum) add_is Addition of Internal Standard sample->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection hplc HPLC Separation (C18 Column) supernatant_collection->hplc detection Detection (UV or MS/MS) hplc->detection chromatogram Chromatogram Generation detection->chromatogram peak_integration Peak Area Integration chromatogram->peak_integration calibration_curve Calibration Curve Plotting peak_integration->calibration_curve quantification Concentration Calculation calibration_curve->quantification Metabolic Pathway of Voriconazole voriconazole Voriconazole cyp CYP450 Enzymes (CYP2C19, CYP3A4, CYP2C9) voriconazole->cyp n_oxide This compound cyp->n_oxide

References

A Comparative Guide to Assessing Calibration Curve Linearity for Voriconazole N-Oxide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Voriconazole N-Oxide, establishing a reliable and linear calibration curve is a critical first step. This guide provides a comparative overview of different analytical methods and their performance in achieving linear calibration for this specific analyte. The data presented is compiled from published studies, offering a valuable resource for method selection and development.

Comparison of Linearity in Analytical Methods

The linearity of a calibration curve is a fundamental parameter in bioanalytical method validation, demonstrating that the instrumental response is directly proportional to the concentration of the analyte over a specific range. For this compound, various high-performance liquid chromatography (HPLC) based methods, coupled with either tandem mass spectrometry (MS/MS) or ultraviolet (UV) detection, have been validated. The following table summarizes the linearity data from several studies.

Analytical MethodMatrixLinear Range (ng/mL)Correlation Coefficient (r²)Reference
LC-MS/MSHuman Plasma1 - 1000> 0.99[1]
LC-MS/MSHuman Plasma, Ultrafiltrate5 - 5000Not explicitly stated for N-Oxide alone, but method validated according to EMA guidelines[2][3]
LC-MS/MSHuman Microdialysate4 - 4000Not explicitly stated for N-Oxide alone, but method validated according to EMA guidelines[2][3]
LC-MS/MSHuman Plasma50 - 10000> 0.999[4][5][6]
HPLC-UVNot Specified100 - 15000.999[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for the LC-MS/MS and HPLC-UV methods cited.

1. LC-MS/MS Method for this compound in Human Plasma

This method is characterized by its high sensitivity and selectivity, making it suitable for therapeutic drug monitoring and pharmacokinetic studies.

  • Sample Preparation: A simple protein precipitation method is often employed. To 50 µL of plasma, 150 µL of a precipitating agent (e.g., acetonitrile or methanol) containing an internal standard is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is collected for injection into the LC-MS/MS system.[4][5][6][8]

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., InertSustain C18, 2.1 mm x 50 mm, 2 µm) is commonly used.[4][5][6]

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic modifier (e.g., methanol or acetonitrile) is typical.[4][5][6]

    • Flow Rate: A flow rate of around 0.2 to 0.4 mL/min is generally maintained.[4][5][6]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.[4][5][6]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The precursor to product ion transitions for this compound are monitored. For instance, a common transition is m/z 365.8 → 224.1.[1]

2. HPLC-UV Method for this compound

While generally less sensitive than LC-MS/MS, HPLC-UV methods can be a cost-effective alternative for certain applications.

  • Sample Preparation: Similar to LC-MS/MS methods, protein precipitation is a common sample preparation technique.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: An isocratic or gradient elution with a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is employed.

    • Flow Rate: A standard flow rate of 1.0 mL/min is often used.

  • UV Detection: The detection wavelength is set at the absorbance maximum of this compound, which is typically around 255 nm.[9]

Visualization of the Calibration Curve Assessment Workflow

The process of assessing the linearity of a calibration curve involves several key steps, from the preparation of standards to the statistical evaluation of the data. The following diagram illustrates this workflow.

cluster_prep Standard Preparation cluster_analysis Instrumental Analysis cluster_eval Data Evaluation & Linearity Assessment cluster_conclusion Conclusion cluster_actions Actions prep_stock Prepare Stock Solution of this compound prep_cal Prepare a Series of Calibration Standards by Serial Dilution prep_stock->prep_cal prep_qc Prepare Quality Control (QC) Samples at Different Concentrations prep_cal->prep_qc instrument_setup Set Up Analytical Instrument (LC-MS/MS or HPLC-UV) run_analysis Analyze Calibration Standards and QC Samples instrument_setup->run_analysis acquire_data Acquire Peak Area/Height Response for Each Concentration run_analysis->acquire_data plot_curve Plot Peak Response vs. Concentration acquire_data->plot_curve lin_reg Perform Linear Regression Analysis plot_curve->lin_reg eval_qc Evaluate Accuracy of QC Samples plot_curve->eval_qc calc_r2 Calculate Coefficient of Determination (r²) lin_reg->calc_r2 assess_residuals Assess Residual Plots for Randomness lin_reg->assess_residuals is_linear Is Linearity Acceptable? calc_r2->is_linear assess_residuals->is_linear eval_qc->is_linear accept_range Accept Linear Range and Proceed with Sample Analysis is_linear->accept_range Yes reject_range Re-evaluate Method (e.g., adjust range, use weighted regression) is_linear->reject_range No

Caption: Workflow for Assessing Calibration Curve Linearity.

This comprehensive guide provides a foundational understanding of the linearity assessment for this compound analysis. By comparing different methods and detailing the experimental protocols, researchers can make informed decisions for their specific analytical needs, ensuring the generation of accurate and reliable data.

References

Safety Operating Guide

Personal protective equipment for handling Voriconazole N-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of Voriconazole N-Oxide. It is intended to supplement, not replace, your institution's standard operating procedures and a thorough review of the full Safety Data Sheet (SDS).

Hazard Identification and Risk Assessment

This compound is a metabolite of the antifungal agent voriconazole and should be handled as a hazardous compound.[1][2] The primary risks associated with this compound include:

  • Toxicity: Toxic if swallowed.

  • Carcinogenicity: Suspected of causing cancer.

  • Reproductive Hazard: May damage fertility or the unborn child.

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.

Due to these significant health risks, stringent safety protocols must be followed to minimize exposure.

Personal Protective Equipment (PPE)

The selection and proper use of PPE is the primary barrier between the researcher and the hazardous substance.[3][4] The following PPE is mandatory when handling this compound:

PPE ComponentSpecificationRationale
Gloves Two pairs of chemotherapy-rated, powder-free nitrile gloves.Prevents skin contact and absorption. Double-gloving provides an extra layer of protection.
Gown Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs.Protects skin and clothing from contamination.
Eye Protection Chemical safety goggles or a full-face shield.[3][5]Protects eyes from splashes of solutions or airborne particles.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Prevents inhalation of aerosolized particles, especially when handling the powdered form.[5]
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contaminants out of the designated handling area.

Safe Handling Workflow

A systematic approach to handling this compound is crucial to ensure safety. The following workflow outlines the key stages from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_materials Gather All Necessary Equipment and Reagents prep_area->gather_materials 1. don_ppe Don Appropriate PPE gather_materials->don_ppe 2. weigh_handle Weigh and Handle Compound in a Containment Device don_ppe->weigh_handle 3. reconstitute Reconstitute or Perform Experimental Procedures weigh_handle->reconstitute 4. decontaminate_surfaces Decontaminate Work Surfaces reconstitute->decontaminate_surfaces 5. dispose_waste Dispose of All Waste as Hazardous decontaminate_surfaces->dispose_waste 6. doff_ppe Doff PPE in Designated Area dispose_waste->doff_ppe 7. wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 8.

Figure 1: A stepwise workflow for the safe handling of this compound, from initial preparation to final disposal.

Operational Plan

4.1. Designated Handling Area

  • All work with this compound powder must be conducted in a designated area, such as a chemical fume hood, biological safety cabinet, or a glove box, to prevent the liberation of aerosols or powder into the air.[6]

  • Access to this area should be restricted to trained personnel only.[7]

4.2. Step-by-Step Handling Procedure

  • Preparation: Before handling the compound, ensure the designated area is clean and uncluttered. Gather all necessary equipment, including the compound, solvents, glassware, and waste containers.

  • Donning PPE: Put on PPE in the following order: shoe covers, inner gloves, gown, N95 respirator, and safety goggles. Finally, don the outer gloves, ensuring they overlap the cuffs of the gown.

  • Weighing and Transfer:

    • Perform all weighing and transfer of the powdered compound within a containment device.

    • Use a dedicated set of spatulas and weighing boats.

    • Handle the compound gently to avoid creating dust.

  • Reconstitution and Experimentation:

    • If reconstituting, add the solvent slowly to the powder to avoid splashing.

    • Keep all containers with the compound sealed when not in use.

  • Decontamination:

    • After handling, decontaminate all surfaces with an appropriate cleaning agent (e.g., a detergent solution followed by a disinfectant).[5]

    • Wipe down all equipment used with the decontaminating solution.

  • Waste Disposal:

    • All disposable materials that have come into contact with this compound, including gloves, gowns, shoe covers, and cleaning materials, must be disposed of as hazardous or cytotoxic waste.[5]

    • Place all contaminated waste in a clearly labeled, sealed, and leak-proof container.[7]

    • Follow your institution's specific guidelines for hazardous waste disposal.

  • Doffing PPE:

    • Remove PPE in a designated area to prevent cross-contamination.

    • The order for doffing is: outer gloves, shoe covers, gown, safety goggles, N95 respirator, and finally, inner gloves.

  • Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.

Spill Management

In the event of a spill, immediate and appropriate action is required to contain the contamination and mitigate exposure.

spill_occurs Spill Occurs evacuate_area Evacuate and Secure the Area spill_occurs->evacuate_area don_ppe Don Full PPE evacuate_area->don_ppe contain_spill Contain the Spill with Absorbent Material don_ppe->contain_spill clean_up Clean the Area contain_spill->clean_up dispose_waste Dispose of Contaminated Materials as Hazardous Waste clean_up->dispose_waste report_spill Report the Spill to a Supervisor dispose_waste->report_spill

Figure 2: A logical flow diagram outlining the immediate actions to be taken in the event of a this compound spill.

Spill Cleanup Procedure:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.

  • Don PPE: Before attempting to clean the spill, don the full set of recommended PPE, including a respirator.

  • Containment: For a powdered spill, gently cover with damp absorbent pads to avoid raising dust. For a liquid spill, use absorbent pads to contain the liquid.

  • Cleanup: Carefully collect all contaminated materials using dedicated utensils and place them in a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a detergent solution, followed by a disinfectant.

  • Disposal: Dispose of all cleanup materials as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and follow your institution's reporting procedures.

Disposal Plan

All waste contaminated with this compound must be handled as hazardous chemical waste.[8]

  • Solid Waste: This includes contaminated PPE, weighing papers, and any other disposable materials. It should be collected in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed, and leak-proof hazardous waste container. Do not dispose of this waste down the drain.

  • Sharps: Any contaminated sharps should be placed in a designated sharps container for hazardous waste.

Consult your institution's environmental health and safety department for specific disposal protocols.

By adhering to these safety and logistical guidelines, researchers can minimize their risk of exposure and ensure the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.